Ponasterone A
Description
This compound has been reported in Taxus cuspidata, Limnanthes douglasii, and other organisms with data available.
RN given refers to (2 beta,3 beta,5 beta,22R)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYYBCXMCWDUAZ-JJJZTNILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040595 | |
| Record name | Ponasterone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13408-56-5 | |
| Record name | Ponasterone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13408-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ponasterone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponasterone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PONASTERONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84986BG3NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ponasterone A: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasterone A, a potent phytoecdysteroid, has emerged as a critical tool in molecular biology and a subject of interest in drug development. As an analog of the insect molting hormone 20-hydroxyecdysone (20E), its primary mechanism of action revolves around the activation of the ecdysone receptor (EcR), a nuclear receptor that plays a pivotal role in gene regulation. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: Ecdysone Receptor Activation and Gene Regulation
The central tenet of this compound's mechanism of action is its function as a high-affinity agonist for the ecdysone receptor (EcR).[1] In arthropods, the functional EcR is a heterodimer composed of the EcR subunit and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[2][3] This heterodimeric complex is the molecular target of this compound.
In the absence of a ligand, the EcR/USP heterodimer is typically bound to ecdysone response elements (EcREs) on the DNA and associated with corepressor proteins, leading to the transcriptional repression of target genes.[4] The binding of this compound to the ligand-binding domain of the EcR subunit induces a conformational change in the receptor complex. This alteration facilitates the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates the transcription of downstream target genes.[4]
This precise control over gene expression has led to the widespread adoption of the ecdysone-inducible system, utilizing this compound as the inducing agent, for regulated gene expression in mammalian cells and transgenic animals.[2][5]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data
The affinity of this compound for the EcR/USP heterodimer is significantly higher than that of the endogenous ligand, 20-hydroxyecdysone, contributing to its potency as a gene expression inducer. The following tables summarize key quantitative data from various studies.
| Ligand | Receptor Complex | Organism | Dissociation Constant (Kd) | Reference |
| This compound | EcR/USP | Chilo suppressalis (Lepidoptera) | 1.2 nM | [6] |
| This compound | EcR/USP | Americamysis bahia (Crustacea) | 2.14 nM | |
| This compound | EcR (alone) | Chilo suppressalis (Lepidoptera) | 55 nM | [6] |
| Compound | IC50 (Competitive Binding Assay) | Reference |
| This compound | 1.2 nM | |
| Muristerone A | 1.9 nM | |
| 20-hydroxyecdysone | 35 nM | |
| α-ecdysone | 1200 nM |
Experimental Protocols
Ecdysone Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a method for determining the binding affinity of test compounds for the EcR/USP heterodimer using a competitive binding assay with radiolabeled this compound.
Workflow Diagram:
Caption: Ecdysone receptor binding assay workflow.
Methodology:
-
Receptor Preparation:
-
Express and purify the ligand-binding domains of EcR and USP proteins, often as fusion proteins (e.g., GST-fusion) in E. coli.
-
Alternatively, prepare crude cell extracts from insect cell lines (e.g., Drosophila Kc or S2 cells) known to express EcR and USP.
-
-
Ligand Preparation:
-
Prepare a stock solution of high-specific-activity [³H]-ponasterone A.
-
Prepare serial dilutions of unlabeled this compound (for standard curve) and test compounds.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-ponasterone A, and varying concentrations of the unlabeled competitor.
-
Incubate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (typically 1-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the receptor-ligand complexes from the unbound radioligand. Common methods include:
-
Filter binding assay: Rapidly filter the incubation mixture through a glass fiber filter. The receptor-ligand complexes are retained on the filter, while the free ligand passes through.
-
Charcoal-dextran assay: Add a suspension of activated charcoal coated with dextran. The charcoal binds free radioligand, which is then pelleted by centrifugation.
-
-
-
Quantification:
-
Measure the radioactivity of the bound fraction (on the filter or in the supernatant) using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-ponasterone A as a function of the log concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The affinity (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
This compound-Inducible Gene Expression System
This protocol describes the general steps for using a this compound-inducible system to control the expression of a gene of interest (GOI) in mammalian cells.
Workflow Diagram:
Caption: this compound-inducible expression workflow.
Methodology:
-
Vector System:
-
Receptor Plasmid: A plasmid constitutively expressing the EcR and RXR (or USP) proteins.
-
Inducible Expression Plasmid: A plasmid containing the gene of interest (GOI) downstream of a promoter with multiple copies of the ecdysone response element (EcRE).
-
-
Transfection:
-
Co-transfect the receptor plasmid and the inducible expression plasmid into the desired mammalian cell line using a suitable transfection reagent.
-
-
Selection of Stable Cell Lines (Optional but Recommended):
-
Select for cells that have stably integrated both plasmids using appropriate selection markers (e.g., neomycin and hygromycin resistance).
-
Isolate and expand individual clones.
-
-
Induction:
-
Culture the transfected cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration typically ranging from 1 to 10 µM. A dose-response curve should be established to determine the optimal concentration for the desired level of expression.
-
Include a vehicle control (e.g., DMSO or ethanol) for comparison.
-
-
Harvesting:
-
Harvest cells at various time points after induction (e.g., 6, 12, 24, 48 hours) to determine the kinetics of gene expression.
-
-
Analysis of Gene and Protein Expression:
-
mRNA analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) or microarray analysis to measure the transcript levels of the GOI.
-
Protein analysis: Prepare cell lysates and perform Western blotting, ELISA, or functional assays to detect and quantify the expressed protein.
-
Downstream Gene Targets and Cellular Effects
This compound, through the activation of the EcR/USP heterodimer, can regulate a wide array of genes. In a study using Drosophila Kc167 cells, this compound was found to regulate a larger number of genes (256) compared to 20-hydroxyecdysone (148), with surprisingly little overlap between the two sets of regulated genes. This suggests that while both are ecdysteroids, they can elicit distinct transcriptional responses.
The specific downstream targets of this compound are context-dependent, varying with the cell type and the specific genes placed under the control of the ecdysone-inducible promoter in engineered systems.
Off-Target and Other Effects
While the primary mechanism of action of this compound is well-established to be through the ecdysone receptor, some studies have reported other cellular effects. For instance, in the pro-B cell line Ba/F3, both this compound and muristerone A were found to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway. It is important for researchers to be aware of such potential off-target or context-specific effects when interpreting data from experiments using these inducers.
Conclusion
This compound is a powerful tool for the precise control of gene expression, acting as a potent agonist of the ecdysone receptor. Its high affinity for the EcR/USP heterodimer allows for the robust and titratable induction of target genes. A thorough understanding of its core mechanism of action, as detailed in this guide, is essential for its effective application in research and for the exploration of its potential in therapeutic development. Researchers should consider the quantitative aspects of its interaction with the receptor and employ rigorous experimental protocols to ensure the reliability and reproducibility of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 3. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ponasterone A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponasterone A, a potent phytoecdysteroid, has garnered significant interest within the scientific community for its high affinity to the ecdysone receptor (EcR) and its utility in regulating gene expression. This technical guide provides a comprehensive overview of the discovery of this compound, its diverse natural sources, and its mechanisms of action. Detailed experimental protocols for its isolation and purification are presented, alongside a quantitative summary of its biological activity. Furthermore, this document elucidates the key signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers in the fields of molecular biology, drug discovery, and entomology.
Discovery and Historical Context
This compound was first isolated in 1966 by Nakanishi and his colleagues from the leaves of the Taiwanese yew, Podocarpus nakaii[1]. This discovery was a landmark in the study of insect endocrinology as it represented one of the first identifications of a potent insect molting hormone from a plant source. Subsequent research has confirmed that many plants synthesize these ecdysteroid analogs, termed phytoecdysteroids, likely as a defense mechanism against herbivorous insects.
Natural Sources of this compound
This compound has been identified in a variety of plant species and even in some marine organisms. The primary and most well-documented source remains the genus Podocarpus.
| Family | Genus | Species | Part of Organism | Reference |
| Podocarpaceae | Podocarpus | nakaii | Leaves | [1] |
| Podocarpaceae | Podocarpus | gracilior | Leaves | [2] |
| Taxaceae | Taxus | baccata | Not specified | [3] |
| Alcyonidiidae | Alcyonidium | gelatinosum | Whole organism | [4] |
| Caryophyllaceae | Silene | Not specified | Not specified | [5] |
While specific yields of this compound from Podocarpus nakaii are not consistently reported in the literature, the concentration of the related and most common phytoecdysteroid, 20-hydroxyecdysone, can reach up to 1.5% of the dry weight in the roots of Leuzea carthamoides and 4-5% in Cyanotis arachnoidea, suggesting that significant quantities of this compound may be present in its primary source[6].
Biological Activity of this compound
This compound is a potent agonist of the ecdysone receptor, a nuclear receptor that plays a crucial role in insect development and metamorphosis. Its high affinity and specificity for the EcR have made it a valuable tool in molecular biology for inducing gene expression in systems engineered to contain the ecdysone response element.
| Parameter | Value | Cell Line/System | Reference |
| EC50 for ecdysteroid activity | 70 nM | Not specified | |
| Kd for ecdysone receptor binding | ~0.38 nM | Drosophila Kc167 cells | [7] |
| Gene induction activity | 1 nM - 100 µM | CV-1 cells | [8] |
Experimental Protocols: Isolation and Purification of this compound from Plant Material
The following is a generalized protocol for the extraction and purification of this compound from plant sources, based on established methods for phytoecdysteroid isolation. This protocol may require optimization depending on the specific plant material and available equipment.
Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Podocarpus nakaii) at room temperature and then grind into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol (MeOH) or a mixture of methanol and chloroform (e.g., 1:1 v/v) at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning
-
Solvent Partitioning:
-
Resuspend the crude extract in a mixture of 90% aqueous methanol and n-hexane (1:1 v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the lower, aqueous methanol phase, which contains the more polar phytoecdysteroids, including this compound. The upper hexane phase, containing non-polar compounds like lipids and chlorophyll, can be discarded.
-
Repeat the partitioning of the aqueous methanol phase with fresh n-hexane two more times to remove residual non-polar compounds.
-
Evaporate the solvent from the combined aqueous methanol fractions to yield a partially purified extract.
-
Chromatographic Purification
-
Flash Chromatography (Optional Pre-purification):
-
The partially purified extract can be subjected to flash chromatography on a silica gel or reversed-phase (e.g., C18) column.
-
Elute with a gradient of increasing polarity (e.g., from hexane to ethyl acetate for normal phase, or from water to methanol/acetonitrile for reversed-phase).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions enriched in this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used for the final purification of ponasteroids.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Gradient: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute compounds of increasing hydrophobicity. The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength of approximately 245 nm is suitable for ecdysteroids.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Purity Assessment: The purity of the isolated this compound can be confirmed by analytical HPLC and its identity verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Caption: General workflow for the isolation and purification of this compound.
Signaling Pathways
This compound exerts its biological effects primarily through the activation of the ecdysone receptor signaling pathway. It has also been shown to modulate other signaling cascades, such as the JNK pathway, independently of some other MAP kinases.
Ecdysone Receptor Signaling Pathway
In insects, the primary mechanism of action for this compound is through the activation of the ecdysone receptor (EcR), a ligand-activated transcription factor. EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). In the absence of a ligand, the EcR-USP complex can act as a transcriptional repressor. Upon binding of this compound, the complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of early response genes, such as the Broad-Complex (BR-C), E74, and E75. These genes, in turn, regulate a cascade of downstream genes responsible for orchestrating molting and metamorphosis.
Caption: this compound activation of the Ecdysone Receptor signaling pathway.
JNK Signaling Pathway Activation
In mammalian cells, this compound has been observed to activate the c-Jun N-terminal kinase (JNK) signaling pathway without activating other mitogen-activated protein kinases (MAPKs) such as ERK and p38[9]. This activation can be mediated through upstream kinases like phosphoinositide 3-kinase (PI3K) and Src. The activation of JNK can lead to the phosphorylation of transcription factors such as c-Jun, which in turn can regulate the expression of genes involved in various cellular processes, including apoptosis and inflammation.
Caption: this compound-induced activation of the JNK signaling pathway.
Conclusion
This compound continues to be a molecule of significant interest due to its potent and specific biological activities. Its role as a powerful tool for inducing gene expression in research is well-established. Furthermore, ongoing research into its effects on various signaling pathways in mammalian cells suggests potential therapeutic applications. This guide provides a foundational resource for researchers, offering a consolidated overview of the critical technical aspects of this compound, from its discovery and natural origins to its molecular mechanisms of action.
References
- 1. Insect hormones. The structure of this compound, insect-moulting hormone from the leaves of Podocarpus nakaii Hay - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and F, Ecdysteroids from the Arctic Bryozoan Alcyonidium gelatinosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 26-[125I]iodothis compound is a potent ecdysone and a sensitive radioligand for ecdysone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Ponasterone A as an Ecdysone Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponasterone A, a phytoecdysteroid, is a potent agonist of the ecdysone receptor (EcR), a key regulator of insect development and metamorphosis.[1] Its high affinity and specificity for the EcR make it an invaluable tool in entomological research, insecticide development, and as an inducer for gene expression systems in various biological contexts. This technical guide provides an in-depth overview of this compound's interaction with the ecdysone receptor, presenting quantitative data on its binding affinity and potency, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Ecdysteroids are steroid hormones that play a crucial role in the developmental processes of arthropods, including molting and metamorphosis.[1][2] The primary receptor for these hormones is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[2] Upon ligand binding, the EcR/USP complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
This compound is a naturally occurring phytoecdysteroid that exhibits high affinity for the EcR, often exceeding that of the endogenous insect molting hormone, 20-hydroxyecdysone (20E).[4] This property has made this compound a widely used research tool for studying ecdysone signaling and a lead compound in the development of insect-specific growth regulators. Furthermore, its ability to potently and specifically activate the EcR has been harnessed in inducible gene expression systems, allowing for the controlled expression of target genes in both insect and mammalian cells.[5][6]
Quantitative Data: Binding Affinity and Potency
The interaction of this compound with the ecdysone receptor has been quantified in various insect species and cell lines using different experimental assays. The following tables summarize key quantitative data, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).
| Organism/Cell Line | Receptor Source | Assay Type | Ligand | Kd (nM) | Reference |
| Drosophila melanogaster (Kc cells) | Cytosol and Nuclear Extract | Radioligand Binding | [³H]this compound | 3 | [7] |
| Drosophila melanogaster (Kc cells) | Whole Cells | Scatchard Analysis | [³H]this compound | 3.6 | [8] |
| Drosophila melanogaster (Kc167 cells) | Whole Cells | Radioligand Binding | 26-[¹²⁵I]iodothis compound | 0.38 | [9] |
| Chilo suppressalis | In vitro translated EcR/USP | Radioligand Binding | [³H]this compound | 1.2 | [10] |
Table 1: Dissociation Constant (Kd) of this compound for the Ecdysone Receptor. The Kd value represents the concentration of ligand at which half of the receptors are occupied at equilibrium, providing a measure of binding affinity (a lower Kd indicates higher affinity).
| Organism/Cell Line | Receptor Source | Assay Type | Competitor | Radioligand | IC50 (nM) | Reference |
| Spodoptera frugiperda (Sf-9 cells) | Intact Cells | Competitive Binding | This compound | [³H]this compound | > 20-hydroxyecdysone | [4] |
| Drosophila melanogaster (Kc cells) | Whole Cells | Competitive Binding | This compound Derivatives | [³H]this compound | Varies | [11][12] |
| Plutella xylostella | Purified EcR/USP | Competitive Binding | Tebufenozide | [³H]this compound | 80.58 | [13] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound and other Ecdysone Agonists. The IC50 value is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor.
| Organism/Cell Line | Assay Type | Reporter System | EC50 (nM) | Reference |
| Drosophila melanogaster (Kc167 cells) | Morphological Transformation | N/A | 0.5 | [9] |
| Bombyx mori cells | Reporter Gene Assay | Luciferase | Varies (used for QSAR) | [14] |
Table 3: Half-Maximal Effective Concentration (EC50) of this compound. The EC50 value is the concentration of an agonist that produces 50% of the maximal response in a functional assay.
Ecdysone Receptor Signaling Pathway
The activation of the ecdysone receptor by this compound initiates a cascade of gene expression that ultimately leads to physiological responses such as molting and metamorphosis. The canonical signaling pathway is depicted below.
Caption: Ecdysone Receptor Signaling Pathway.
In the absence of a ligand, the EcR/USP heterodimer can be associated with co-repressors, inhibiting gene transcription.[3] Upon binding of an agonist like this compound, a conformational change in the EcR ligand-binding domain leads to the dissociation of co-repressors and the recruitment of co-activators. This activated complex then binds to EcREs in the promoter regions of early response genes, such as the Broad-Complex (Br-C), E74, and E75.[15] The protein products of these early genes are themselves transcription factors that, in turn, regulate the expression of a larger set of late-response genes, which ultimately orchestrate the complex cellular and physiological events of molting and metamorphosis.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (IC50) of a test compound for the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]this compound.
Materials:
-
Insect cell line expressing the ecdysone receptor (e.g., Spodoptera frugiperda Sf9 cells or Drosophila melanogaster Kc cells).
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM MgCl₂, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Radioligand: [³H]this compound.
-
Unlabeled this compound (for determining non-specific binding).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM MgCl₂, 10% glycerol).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture insect cells to a sufficient density.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
50 µL of [³H]this compound at a fixed concentration (typically at or below its Kd).
-
50 µL of binding buffer (for total binding), unlabeled this compound (for non-specific binding), or the test compound at various concentrations.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene (luciferase) under the control of an ecdysone-responsive promoter.
Materials:
-
Mammalian or insect cell line (e.g., HEK293T or Sf9 cells).
-
Expression plasmids for EcR and USP.[16]
-
Reporter plasmid containing a luciferase gene downstream of an ecdysone response element (e.g., pGL3-EcRE).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium.
-
This compound (as a positive control).
-
Test compounds.
-
Luciferase assay reagent (containing luciferin).
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.[17]
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh medium containing various concentrations of the test compounds or this compound.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Determine the EC50 value using non-linear regression analysis.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for screening and characterizing ecdysone receptor agonists, and the logical relationship of this compound as an agonist.
Caption: Experimental Workflow for Ecdysone Receptor Agonist Discovery.
Caption: Logical Relationship of this compound as an Ecdysone Receptor Agonist.
Conclusion
This compound remains a cornerstone in the study of ecdysone receptor signaling. Its high affinity and potent agonistic activity provide researchers with a reliable tool to dissect the molecular mechanisms of insect development and to screen for novel insecticidal compounds. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support the development of new technologies based on the ecdysone receptor system. As our understanding of the structural and functional nuances of the ecdysone receptor across different insect orders grows, the role of this compound as a reference compound and a molecular probe will continue to be of paramount importance.
References
- 1. This compound | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of [(3)H]this compound binding by ecdysone agonists in the intact Sf-9 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demonstration of an ecdysteroid receptor in a cultured cell line of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The uptake and release of this compound by the Kc cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 26-[125I]iodothis compound is a potent ecdysone and a sensitive radioligand for ecdysone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of this compound derivatives with various steroid skeleton moieties and evaluation of their binding to the ecdysone receptor of Kc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High-throughput screening of ecdysone agonists using a reporter gene assay followed by 3-D QSAR analysis of the molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide to Ponasterone A: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasterone A, a phytoecdysteroid, is a potent analog of the insect molting hormone 20-hydroxyecdysone. Its high affinity for the ecdysone receptor (EcR) has made it an invaluable tool in molecular biology, particularly as an inducer for ecdysone-inducible gene expression systems in mammalian cells and transgenic animals.[1] This system allows for the tight regulation of gene expression, enabling researchers to turn genes on and off with high specificity and temporal control. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a polyhydroxylated steroid characterized by a C27 cholestane skeleton. Its systematic IUPAC name is (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxycholest-7-en-6-one.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₂₇H₄₄O₆ |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 13408-56-5 |
| Canonical SMILES | CC(C)CC--INVALID-LINK----INVALID-LINK--(O)[C@H]1CC[C@@]2(O)C3=CC(=O)[C@@H]4C--INVALID-LINK----INVALID-LINK--C[C@]4(C)[C@H]3CC[C@]12C |
| InChI Key | PJYYBCXMCWDUAZ-JJJZTNILSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white powder |
| Solubility | Soluble in ethanol, methanol, DMSO, and acetic acid. Insoluble in water.[2] |
| Storage | Store at -20°C for long-term stability (at least 2 years).[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] |
Biological Properties and Mechanism of Action
This compound's biological activity is primarily mediated through its interaction with the ecdysone receptor (EcR), a nuclear receptor. In insects, the binding of ecdysteroids like this compound to EcR triggers a cascade of gene expression that controls molting and metamorphosis. In mammalian systems engineered to express the EcR and its heterodimeric partner, the ultraspiracle protein (USP) or its mammalian homolog, the retinoid X receptor (RXR), this compound acts as a potent inducer of gene expression.
The EcR/RXR heterodimer binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter region of a target gene. In the absence of a ligand, the receptor complex can actively repress transcription. The binding of this compound induces a conformational change in the EcR, leading to the recruitment of coactivators and the initiation of transcription.
Table 3: Ecdysone Receptor Binding Affinity of this compound
| Cell Line | Assay Type | Parameter | Value |
| CV-1 | Gene Induction | Effective Concentration Range | 1 nM - 100 µM[1] |
Signaling Pathway of this compound in an Inducible Expression System
Caption: this compound signaling pathway in an ecdysone-inducible expression system.
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro cell culture experiments, this compound is typically dissolved in 100% ethanol or DMSO to create a concentrated stock solution.
Materials:
-
This compound powder
-
100% Ethanol or DMSO, sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
To prepare a ~1 mM stock solution, dissolve 1 mg of this compound in 2 mL of 100% ethanol.[2]
-
Alternatively, a 5 mM stock solution can be prepared by dissolving 250 µg of this compound in 100 µL of 100% ethanol.[3]
-
For dissolution, gently mix or vortex the solution. Incubation at 37°C for approximately 15 minutes can aid in dissolving the powder.[3] Do not heat the solution.[2][4]
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]
Competitive Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of unlabeled compounds to the ecdysone receptor by measuring their ability to compete with a radiolabeled ligand, such as [³H]-ponasterone A.
Materials:
-
Cell or tissue homogenate containing the ecdysone receptor
-
[³H]-ponasterone A (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl based buffer with additives)
-
96-well plates
-
Scintillation fluid and counter
Protocol Outline:
-
Prepare a dilution series of the unlabeled test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-ponasterone A, and the cell/tissue homogenate.
-
Add the different concentrations of the test compound to the respective wells. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
Gene Induction Assay in CV-1 Cells
This assay is used to quantify the dose-dependent effect of this compound on the expression of a reporter gene in a mammalian cell line engineered with an ecdysone-inducible system.
Materials:
-
CV-1 cells stably transfected with an ecdysone-inducible reporter system (e.g., luciferase or β-galactosidase)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Reporter gene assay reagents (e.g., luciferase substrate, ONPG for β-galactosidase)
-
Luminometer or spectrophotometer
Protocol Outline:
-
Plate the CV-1 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Incubate the cells for a specific period (e.g., 24-48 hours) to allow for gene induction.[3]
-
After incubation, wash the cells with PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Measure the reporter gene activity in the cell lysates according to the manufacturer's instructions for the specific reporter assay.
-
Normalize the reporter activity to the total protein concentration in each lysate.
-
Plot the normalized reporter activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
Experimental Workflow for a this compound-Inducible Gene Expression Experiment
Caption: A generalized workflow for a gene induction experiment using this compound.
Troubleshooting Common Issues in Ecdysone-Inducible Systems
Low or No Induction:
-
Inducer Concentration: Optimize the concentration of this compound.
-
Inducer Stability: Replenish the medium with fresh this compound every 2-3 days for long-term experiments, as its activity can decrease over time in culture.[3]
-
Cell Line Integrity: Ensure the stability of the transfected cell line and the expression of the EcR and RXR.
High Basal Expression (Leaky Expression):
-
System Components: Some older ecdysone-inducible systems may exhibit higher basal activity. Newer systems have been optimized for lower background expression.
-
Cellular Factors: Endogenous factors in certain cell types might weakly activate the system.
Conclusion
This compound is a highly effective and widely used tool for the precise control of gene expression in scientific research. Its favorable properties, including high potency and specificity for the ecdysone receptor, make it a cornerstone of ecdysone-inducible systems. A thorough understanding of its chemical nature, biological activity, and the protocols for its use is essential for researchers leveraging this powerful technology to investigate gene function.
References
Ponasterone A: A Molecular Key to Insect Metamorphosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Insect metamorphosis, a cornerstone of entomology, represents a remarkable biological process of developmental change. This complex transition is orchestrated by a class of steroid hormones known as ecdysteroids. Among these, ponasterone A, a potent phytoecdysteroid, has emerged as a critical tool for dissecting the molecular intricacies of metamorphosis. Its high affinity for the ecdysone receptor (EcR) makes it a powerful agonist to study gene regulation and developmental timing. This technical guide provides a comprehensive overview of the role of this compound in insect metamorphosis, with a focus on its molecular mechanisms, associated signaling pathways, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in insecticide discovery and the study of developmental biology.
Data Presentation
The following tables summarize key quantitative data related to the interaction of this compound and other ecdysteroids with the ecdysone receptor complex, and their effects on gene expression.
Table 1: Comparative Binding Affinities of Ecdysteroids to the Ecdysone Receptor (EcR) Complex
| Ecdysteroid | Insect Species/Cell Line | Receptor Complex | Dissociation Constant (Kd) (nM) | Reference |
| This compound | Drosophila melanogaster (Kc cells) | EcR/USP | 1.2 | |
| This compound | Chilo suppressalis | EcR-B1/USP | 1.2 | |
| 20-Hydroxyecdysone | Drosophila melanogaster (Kc cells) | EcR/USP | ~30-50 | |
| This compound | Nephotettix cincticeps | EcR | EC50 = 0.3 | |
| 20-Hydroxyecdysone | Various | EcR | Moderately potent |
Table 2: Dose-Response of this compound in Inducible Gene Expression Systems
| Cell Line | Reporter System | This compound Concentration | Induction Level (fold change) | Reference |
| L8 muscle myoblasts | β-galactosidase | Dose-dependent | Regulated expression | |
| HEK293T | Luciferase | Not specified | High sensitivity |
Table 3: this compound-Induced Gene Expression
| Gene | Insect Species/Cell Line | Treatment | Fold Change in Expression | Reference |
| Various | Drosophila melanogaster (Kc167 cells) | This compound | 256 genes regulated | |
| Various | Drosophila melanogaster (Kc167 cells) | 20-Hydroxyecdysone | 148 genes regulated | |
| Development-related genes | Drosophila melanogaster (Kc167 cells) | 20-Hydroxyecdysone vs. This compound | Enriched with 20E |
Ecdysteroid Signaling Pathway
The biological effects of this compound are mediated through the ecdysteroid signaling pathway. This pathway is initiated by the binding of an ecdysteroid to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). In the absence of a ligand, the EcR/USP heterodimer is associated with co-repressors and binds to ecdysone response elements (EcREs) in the promoter regions of target genes, thereby repressing transcription.
Upon binding of this compound, the EcR undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators. This activated receptor complex then modulates the transcription of a cascade of genes, beginning with the "early" response genes, which are typically transcription factors themselves. These early response genes, in turn, regulate the expression of a larger set of "late" or "secondary" response genes, which are responsible for executing the cellular and physiological changes associated with metamorphosis.
Caption: The ecdysteroid signaling pathway initiated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of this compound on insect metamorphosis.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound and other compounds to the ecdysone receptor.
1. Preparation of Receptor Source:
-
Culture insect cells (e.g., Drosophila Kc or Spodoptera Sf9 cells) expressing the EcR and USP proteins.
-
Harvest cells and prepare a nuclear extract or whole-cell lysate containing the receptor complex.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).
2. Binding Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the following in order:
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
A fixed concentration of radiolabeled this compound (e.g., [³H]this compound).
-
Increasing concentrations of unlabeled competitor ligand (e.g., cold this compound or other test compounds).
-
The receptor preparation.
-
-
Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B or GF/C) using a vacuum manifold. The receptor-ligand complex will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Plot the amount of bound radioligand as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Luciferase Reporter Assay
This cell-based assay is used to measure the transcriptional activity of the ecdysone receptor in response to this compound.
1. Plasmid Constructs:
-
An expression vector for EcR.
-
An expression vector for USP.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an ecdysone response element (EcRE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
2. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or insect cells) in appropriate media.
-
Co-transfect the cells with the EcR, USP, reporter, and control plasmids using a suitable transfection reagent.
3. Ligand Treatment:
-
After allowing time for protein expression, treat the transfected cells with various concentrations of this compound or other test compounds.
-
Include a vehicle-only control.
4. Cell Lysis and Luciferase Assay:
-
After the desired incubation period, lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity as a function of the ligand concentration.
-
Determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).
Caption: Workflow for a luciferase reporter assay.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct binding of the EcR/USP heterodimer to a specific DNA sequence (EcRE) in the presence of this compound.
1. Probe Preparation:
-
Synthesize a short double-stranded DNA oligonucleotide containing the EcRE sequence.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
2. Binding Reaction:
-
In a microcentrifuge tube, combine the following:
-
Binding buffer (containing non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).
-
In vitro translated or purified EcR and USP proteins.
-
This compound or vehicle control.
-
Labeled EcRE probe.
-
-
For competition experiments, include an excess of unlabeled EcRE probe.
-
Incubate the reaction at room temperature to allow for protein-DNA binding.
3. Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
4. Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a membrane and detect using a method appropriate for the tag (e.g., streptavidin-HRP for biotin).
5. Data Analysis:
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.
-
The intensity of the shifted band should increase in the presence of this compound.
-
The shifted band should be diminished or disappear in the presence of an excess of unlabeled competitor probe.
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
This compound is an invaluable tool for the study of insect metamorphosis. Its high potency and specific action through the ecdysone receptor signaling pathway allow for precise manipulation and investigation of the genetic and cellular events that drive this remarkable developmental process. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of insect endocrinology and to develop novel strategies for insect pest management. The continued study of this compound and its interactions with the ecdysone receptor will undoubtedly lead to a deeper understanding of the fundamental principles of developmental biology.
The Ecdysone-Inducible Expression System: A Technical Guide for Researchers
The ecdysone-inducible expression system is a powerful tool for temporally and quantitatively controlling gene expression in mammalian cells. Originally derived from the insect molting hormone signaling pathway, this system offers tight regulation, low basal expression, and high induction levels, making it an invaluable asset for functional genomics, drug discovery, and biopharmaceutical production. This in-depth technical guide provides a comprehensive overview of the core principles of the ecdysone-inducible system, detailed experimental protocols, and quantitative data to enable researchers to effectively implement this technology.
Core Principles of the Ecdysone-Inducible System
The ecdysone-inducible system is a "two-hybrid" system that relies on the interaction of two key protein components and a specific inducer molecule to activate gene expression.
System Components
The primary components of the ecdysone-inducible expression system are:
-
Ecdysone Receptor (EcR): A nuclear receptor derived from insects, such as Drosophila melanogaster. In its native context, EcR is activated by the steroid hormone ecdysone.[1][2] In commercially available systems, the EcR is often modified to enhance its performance in mammalian cells. A common modification is the fusion of the EcR ligand-binding domain with the DNA-binding domain of the glucocorticoid receptor (GR) and the activation domain of the herpes simplex virus VP16 protein, creating a chimeric receptor often referred to as VgEcR.[3]
-
Ultraspiracle (USP) or Retinoid X Receptor (RXR): EcR functions as a heterodimer with its partner protein. In insects, this partner is the Ultraspiracle (USP) protein.[1][2] In mammalian cells, the endogenous Retinoid X Receptor (RXR), a homolog of USP, can effectively partner with the introduced EcR.[1][3]
-
Ecdysone Response Element (EcRE): This is a specific DNA sequence to which the EcR/RXR heterodimer binds.[4][5] The consensus sequence for the EcRE is an imperfect palindrome, typically 5'-RG(GT)TCANTGA(CA)CY-3'.[4][6] In engineered systems, multiple copies of the EcRE are placed upstream of a minimal promoter to ensure robust and specific induction of the target gene.
-
Inducer: The system is activated by the binding of an ecdysone analog to the EcR. Common inducers include ponasterone A and muristerone A, which are potent and specific activators of the EcR.[7][8] These non-steroidal analogs are generally considered to have minimal off-target effects in mammalian cells.[9]
Mechanism of Action
In the absence of the inducer, the EcR/RXR heterodimer binds to the EcREs in the promoter of the target gene. This binding often leads to the recruitment of corepressor proteins, which actively silence gene expression, resulting in very low basal levels.[10][11]
When the inducer (e.g., this compound) is introduced, it binds to the ligand-binding domain of the EcR. This binding event triggers a conformational change in the EcR/RXR heterodimer, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[7][8] These coactivators, which include histone acetyltransferases and other chromatin remodeling factors, create a transcriptionally permissive environment, leading to the robust expression of the gene of interest.[12]
Quantitative Data and Performance
The ecdysone-inducible system is characterized by its tight regulation and high induction ratios. The following tables summarize key quantitative data gathered from various studies.
Table 1: Dose-Response of Inducers
| Inducer | Cell Type | Reporter Gene | Effective Concentration | Fold Induction | Reference |
| This compound | SW480/VgRXR | Luciferase | 2 µM | High | [12] |
| This compound | L8 myotubes | β-galactosidase | Dose-dependent | Regulated | [8] |
| Muristerone A | CHO cells | CAT | 10 µM | Up to 1,000-fold | [9][13] |
| RG-115819 | NIH3T3, HEK293 | Luciferase | 10 nM (maximal) | High | [14] |
Table 2: Time Course of Induction
| Inducer | Cell Type | Reporter Gene | Time to Max. Induction | Duration of Expression | Reference |
| This compound | SW480/VgRXR | Luciferase | Rapid and persistent | > 6 months (stable line) | [12] |
| Muristerone A | U87MG | β-galactosidase | 24 hours | Reversible | [15] |
| 20-hydroxyecdysone | S2 cells | E75, Broad, E74 | 1-4 hours | Dynamic | [16] |
Table 3: Comparison with Tetracycline-Inducible System
| Feature | Ecdysone-Inducible System | Tetracycline-Inducible System | Reference |
| Basal Expression | Lower | Higher | [9][11] |
| Inducibility | Higher | Lower | [9][11] |
| Expression Levels | Lower | Higher (in some cases) | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments using the ecdysone-inducible expression system.
Establishment of a Stable Cell Line
This protocol describes the generation of a stable cell line that constitutively expresses the ecdysone receptor components (VgEcR and RXR) and inducibly expresses the gene of interest. This is typically achieved using a two-vector system, such as the pERV3 (receptor vector) and pEGSH (expression vector) system.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, CHO)
-
Complete growth medium
-
pERV3 vector (or equivalent) containing the VgEcR and RXR expression cassettes
-
pEGSH vector (or equivalent) containing the gene of interest cloned downstream of the Ecdysone Response Element (EcRE)
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
Selection antibiotic for the receptor vector (e.g., G418)
-
Selection antibiotic for the expression vector (e.g., Hygromycin B)
-
Cloning cylinders or sterile pipette tips for colony picking
-
24-well and 6-well tissue culture plates
Procedure:
-
Transfection of the Receptor Vector:
-
Plate cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the linearized pERV3 vector according to the manufacturer's protocol for your chosen transfection reagent.
-
48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the growth medium.
-
Replace the selective medium every 3-4 days.
-
-
Selection and Expansion of Receptor-Expressing Clones:
-
After 2-3 weeks of selection, individual resistant colonies will become visible.
-
Isolate well-separated colonies using cloning cylinders or a sterile pipette tip and transfer each clone to a separate well of a 24-well plate.
-
Expand each clone in the presence of the selection antibiotic.
-
-
Screening of Receptor-Expressing Clones:
-
To identify clones with optimal receptor expression, perform a transient transfection with a reporter plasmid containing a luciferase gene under the control of the EcRE promoter.
-
Induce expression with a known concentration of this compound (e.g., 2 µM) for 24 hours.
-
Perform a luciferase assay to identify clones with the highest induction ratio and lowest basal expression.
-
-
Transfection of the Expression Vector:
-
Select the best-performing receptor-expressing clone and transfect it with the linearized pEGSH vector containing your gene of interest.
-
48 hours post-transfection, begin a second selection using both G418 and Hygromycin B.
-
-
Selection and Screening of Double-Stable Clones:
-
Isolate and expand double-resistant colonies as described in step 2.
-
Screen the double-stable clones for inducible expression of your gene of interest by treating with various concentrations of the inducer and analyzing the expression by Western blot, qPCR, or a functional assay.
-
Transient Transfection and Induction
For short-term experiments, a transient co-transfection of both the receptor and expression vectors can be performed.
Materials:
-
Mammalian cell line
-
Complete growth medium
-
pERV3 vector (or equivalent)
-
pEGSH vector (or equivalent) with the gene of interest
-
Transfection reagent
-
This compound or Muristerone A
Procedure:
-
Plate cells in a 6-well or 12-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the pERV3 and pEGSH vectors at a recommended ratio (e.g., 1:1 or as optimized for your cell line) using your preferred transfection method.
-
24-48 hours post-transfection, replace the medium with fresh medium containing the desired concentration of the inducer (e.g., 0.1 - 10 µM this compound). Include a non-induced control (vehicle only, e.g., DMSO or ethanol).
-
Incubate the cells for the desired induction period (e.g., 24-72 hours).
-
Harvest the cells and analyze the expression of the gene of interest.
Luciferase Reporter Assay
The luciferase reporter assay is a highly sensitive method for quantifying the activity of the ecdysone-inducible promoter.
Materials:
-
Transfected cells (from transient or stable transfection with a luciferase reporter vector)
-
Luciferase Assay Reagent (containing luciferin substrate and ATP)
-
Cell lysis buffer
-
Luminometer
-
Opaque-walled 96-well plates
Procedure:
-
Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Add 20-100 µL of the cell lysate to a well of an opaque-walled 96-well plate.
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Inject the Luciferase Assay Reagent into the well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer. The light output is typically stable for about 1 minute.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in the lysate or to a co-transfected control reporter (e.g., Renilla luciferase).
-
Calculate the fold induction by dividing the normalized luciferase activity of the induced sample by that of the uninduced control.
-
Visualizations
Signaling Pathway of the Ecdysone-Inducible System
Caption: Ecdysone-inducible system signaling pathway.
Experimental Workflow for Inducible Gene Expression
Caption: A typical experimental workflow.
Conclusion
The ecdysone-inducible expression system provides researchers with a robust and tightly regulated platform for controlling gene expression. Its low basal activity and high inducibility make it particularly suitable for studying the function of genes where precise temporal and dose-dependent control is critical. By understanding the core principles and following the detailed protocols outlined in this guide, researchers can effectively harness the power of this system to advance their scientific investigations.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Juvenile hormones antagonize ecdysone actions through co-repressor recruitment to EcR/USP heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. takara.co.kr [takara.co.kr]
- 4. med.emory.edu [med.emory.edu]
- 5. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase Assay System Protocol [promega.com]
- 7. Transcriptional Activation of Ecdysone-Responsive Genes Requires H3K27 Acetylation at Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Drosophila ecdysone receptor promotes or suppresses proliferation according to ligand level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdbonline.org [sdbonline.org]
- 12. Opportunistic binding of EcR to open chromatin drives tissue-specific developmental responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. Inducible control of transgene expression with ecdysone receptor: gene switches with high sensitivity, robust expression, and reduced size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. takara.co.kr [takara.co.kr]
- 16. Bicistronic expression of ecdysone-inducible receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the tetracycline- and ecdysone-inducible systems for expression of neurotransmitter receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponasterone A: An In-depth Technical Guide to its Binding Affinity with EcR/USP Heterodimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasterone A, a potent phytoecdysteroid, serves as a powerful tool for studying the molecular mechanisms of insect development, metamorphosis, and gene expression. Its high affinity for the ecdysone receptor (EcR) and ultraspiracle protein (USP) heterodimer, the central regulator of ecdysteroid signaling, makes it an invaluable ligand for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the binding affinity of this compound to the EcR/USP complex, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound to EcR/USP Heterodimers
The binding affinity of this compound to the EcR/USP heterodimer has been quantified across various insect species, demonstrating its potent interaction with the receptor complex. The dissociation constant (Kd), the concentration of ligand at which half of the receptors are occupied at equilibrium, and the half-maximal effective concentration (EC50) are key parameters used to express this affinity. A lower Kd or EC50 value indicates a higher binding affinity.
| Species | Receptor Source | Assay Method | Ligand | Binding Affinity (Kd) | EC50 | Reference |
| Chilo suppressalis (Lepidoptera) | In vitro translated EcR-B1/USP | Radioligand Binding Assay | [³H]this compound | 1.2 nM | - | [1] |
| Plutella xylostella (Lepidoptera) | Recombinant PxGST-EcR/USP dimer | Radioisotope Experiment | [³H]this compound | 2.3 nM | - | [2] |
| Americamysis bahia (Crustacea) | Recombinant abEcRdef/abUSPdef | Ligand-Receptor Binding Assay | [³H]this compound | 2.14 nM | - | [3] |
| Drosophila melanogaster (Diptera) | S2 cell line | Cell-based Reporter Assay | This compound | - | -5.57 (-logEC50) | [4] |
| Spodoptera frugiperda (Lepidoptera) | Sf9 cell line | Cell-based Reporter Assay | This compound | - | -5.27 (-logEC50) | [4] |
Note: The EC50 values are presented as the negative logarithm of the molar concentration.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the binding affinity of this compound to the EcR/USP heterodimer.
Expression and Purification of EcR and USP
The production of recombinant EcR and USP proteins is a prerequisite for in vitro binding assays. A common method involves expression in Escherichia coli as fusion proteins, for example, with Glutathione S-transferase (GST) to facilitate purification.
Protocol for GST-fusion protein expression and purification:
-
Gene Cloning: The cDNAs encoding the ligand-binding domains (LBDs) of EcR and USP are cloned into a suitable bacterial expression vector, such as pGEX, which contains the GST tag.
-
Transformation: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21).
-
Protein Expression:
-
An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., phosphate-buffered saline (PBS) containing lysozyme, DNase I, and protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a glutathione-Sepharose affinity column.
-
The column is washed extensively with PBS to remove unbound proteins.
-
The GST-fusion protein is eluted with a buffer containing reduced glutathione.
-
-
GST Tag Removal (Optional): If required, the GST tag can be cleaved from the target protein using a specific protease (e.g., thrombin or PreScission protease) according to the manufacturer's instructions. The cleaved protein is then further purified by another round of chromatography.
-
Protein Quantification: The concentration of the purified protein is determined using a standard protein assay, such as the Bradford or BCA assay.
Radioligand Binding Assay
Radioligand binding assays are a sensitive and direct method to quantify the interaction between a radiolabeled ligand, such as [³H]this compound, and its receptor.
Protocol for a competitive radioligand binding assay:
-
Reaction Mixture Preparation:
-
In a 96-well plate, combine the purified EcR/USP heterodimer (or cell/tissue homogenate containing the receptor) with a fixed concentration of [³H]this compound.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) using a cell harvester.[5] This traps the receptor-ligand complex on the filter while allowing the unbound ligand to pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
General Protocol for SPR analysis:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Inject the purified EcR/USP heterodimer (the ligand) over the activated sensor surface. The protein will be covalently coupled to the chip surface.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound (the analyte) in a running buffer over the sensor chip surface containing the immobilized receptor.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the ligand. This is recorded as a sensorgram (response units vs. time).
-
-
Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to dissociate the bound analyte from the immobilized ligand, preparing the surface for the next injection.
-
Data Analysis:
-
The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger molecule.
General Protocol for a competitive FP assay:
-
Tracer Selection: A fluorescently labeled this compound analog (the tracer) is required.
-
Assay Optimization:
-
Determine the optimal concentration of the tracer that gives a stable and sufficient fluorescence signal.
-
Titrate the purified EcR/USP heterodimer to determine the concentration that results in a significant increase in fluorescence polarization upon binding to the tracer.
-
-
Competitive Binding Assay:
-
In a microplate, add the optimized concentrations of the tracer and the EcR/USP heterodimer.
-
Add increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the tracer by the unlabeled this compound.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a suitable model to determine the IC50, from which the Ki can be calculated.
-
Signaling Pathway and Experimental Workflow Visualizations
Ecdysone Signaling Pathway
The binding of this compound to the EcR/USP heterodimer initiates a cascade of gene expression that controls key developmental processes in insects.[6][7] In the absence of a ligand, the EcR/USP heterodimer is typically bound to DNA and represses transcription.[6] Upon ligand binding, a conformational change occurs, leading to the recruitment of coactivators and the activation of target gene transcription.[6]
Caption: Ecdysone signaling pathway initiated by this compound binding.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for determining the binding affinity of this compound to the EcR/USP heterodimer using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This technical guide provides a foundational understanding of the binding characteristics of this compound with the EcR/USP heterodimer. The provided quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow are intended to be a valuable resource for researchers in the fields of insect physiology, endocrinology, and drug discovery. The high affinity and specificity of this compound make it an indispensable tool for elucidating the intricate mechanisms of ecdysteroid action and for the development of novel insect control agents.
References
- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Phytoecdysteroids: A Technical Guide to Their Biological Activity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids are a class of naturally occurring steroid compounds produced by plants, where they serve as a defense mechanism against insect herbivores. Structurally similar to insect molting hormones, these compounds have garnered significant scientific interest due to their diverse and potent biological activities in mammals, including humans. Unlike anabolic-androgenic steroids, phytoecdysteroids exhibit a favorable safety profile, making them attractive candidates for the development of novel therapeutics and nutraceuticals. This technical guide provides an in-depth overview of the core biological activities of phytoecdysteroids, detailed experimental protocols for their study, and a summary of quantitative data to facilitate research and development in this promising field.
Core Biological Activities
Phytoecdysteroids exert a wide range of pharmacological effects, with the most prominent being their anabolic, anti-inflammatory, antioxidant, and anticancer activities.
Anabolic Activity
One of the most well-documented effects of phytoecdysteroids is their ability to promote muscle growth and enhance physical performance.[1] This anabolic activity is primarily attributed to the stimulation of protein synthesis in skeletal muscle tissue.[2] In vitro studies have demonstrated that phytoecdysteroids can increase protein synthesis in muscle cell lines by up to 20%.[1][2]
The primary mechanism underlying the anabolic effects of phytoecdysteroids involves the activation of the PI3K/Akt signaling pathway.[3] This pathway is a central regulator of cell growth and protein synthesis. Phytoecdysteroids have been shown to induce the phosphorylation of Akt and its downstream effector, the mammalian target of rapamycin (mTOR), which in turn promotes the translation of proteins essential for muscle hypertrophy.
Anti-inflammatory Activity
Phytoecdysteroids possess significant anti-inflammatory properties. Their mechanism of action in this regard is multifaceted, involving the inhibition of key pro-inflammatory signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Phytoecdysteroids can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[3]
Antioxidant Activity
Phytoecdysteroids exhibit potent antioxidant effects by modulating the cellular stress response. They have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Phytoecdysteroids can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and induce the expression of a battery of antioxidant and cytoprotective genes.
Anticancer Activity
Emerging research has highlighted the potential of phytoecdysteroids as anticancer agents. They have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7). The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and growth.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of several key phytoecdysteroids.
| Phytoecdysteroid | Assay | Cell Line/Model | Result | Reference(s) |
| 20-Hydroxyecdysone | Protein Synthesis | C2C12 Myotubes | Up to 20% increase | [1] |
| Protein Biosynthesis | C2C12 & NIH3T3 cells | 15-32% increase | [4] | |
| Grip Strength | Rats | Significant increase | [5] | |
| Antioxidant (ROS reduction) | A549 cells | Up to 43% reduction | [6] | |
| Anti-inflammatory | Collagen-induced arthritis rats | Significant decrease in inflammatory markers | [7][8] | |
| Turkesterone | Anabolic Activity | Rat skeletal muscle | Anabolic effects observed | [9] |
| Cyasterone | Anticancer (Cytotoxicity) | A549 cells | IC50: 38.50±3.73μg/mL (48h) | [10] |
| Anticancer (Cytotoxicity) | MGC823 cells | IC50: 32.96±1.24μg/mL (48h) | [10] | |
| Ponasterone A | Gene Induction | CV-1 cells | Significant activity at 1 nM - 100 µM | [11] |
| Ajugasterone C | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition at 100 mg/kg | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity of phytoecdysteroids.
In Vitro Protein Synthesis Assay ([3H]-Leucine Incorporation)
This assay measures the rate of new protein synthesis in cultured cells.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Phytoecdysteroid of interest
-
[3H]-Leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% HS when cells reach 80-90% confluency.
-
Allow cells to differentiate for 4-6 days.
-
-
Treatment:
-
Prepare stock solutions of the phytoecdysteroid in a suitable solvent (e.g., DMSO).
-
Treat the differentiated myotubes with various concentrations of the phytoecdysteroid for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Radiolabeling:
-
Add [3H]-Leucine to the culture medium at a final concentration of 1-5 µCi/mL.
-
Incubate for 2-4 hours.
-
-
Protein Precipitation and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 10% TCA to each well to precipitate the proteins. Incubate on ice for 30 minutes.
-
Wash the wells twice with ice-cold 5% TCA to remove unincorporated [3H]-Leucine.
-
Add 0.5 M NaOH to each well to solubilize the protein precipitates.
-
-
Quantification:
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) per microgram of protein.
-
Compare the results from treated cells to the vehicle control to determine the percentage increase in protein synthesis.
-
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess the effect of phytoecdysteroids on cancer cell proliferation.
Materials:
-
MCF-7 breast cancer cells
-
DMEM with 10% FBS
-
Phytoecdysteroid of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of the phytoecdysteroid for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of phytoecdysteroids to scavenge free radicals.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Phytoecdysteroid of interest
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the phytoecdysteroid in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the different concentrations of the phytoecdysteroid solution to the wells. Include a blank (methanol only) and a control (DPPH solution with methanol).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Western Blot for Signaling Protein Phosphorylation
This technique is used to detect the activation of signaling pathways by measuring the phosphorylation of key proteins like Akt and p70S6K.
Materials:
-
C2C12 myotubes
-
Phytoecdysteroid of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p70S6K, anti-total-p70S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat C2C12 myotubes with the phytoecdysteroid for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathways and Logical Relationships
The biological activities of phytoecdysteroids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-Hydroxyecdysone Boosts Energy Production and Biosynthetic Processes in Non-Transformed Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Infusion of 20-Hydroxyecdysone Increased Mass of Triceps Brachii in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-Hydroxyecdysone Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial effect of 20‑hydroxyecdysone exerted by modulating antioxidants and inflammatory cytokine levels in collagen‑induced arthritis: A model for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchdirects.com [researchdirects.com]
- 10. Cyasterone | C29H44O8 | CID 119444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 12. medchemexpress.com [medchemexpress.com]
foundational studies on ponasterone a's effects
An In-depth Technical Guide to the Foundational Effects of Ponasterone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PoA) is a potent phytoecdysteroid that functions as an analog to the insect molting hormone, 20-hydroxyecdysone. Its high affinity for the ecdysone receptor (EcR) has made it an invaluable tool for regulating gene expression in both in vitro and in vivo research models. This technical guide provides a comprehensive overview of the foundational studies on this compound's effects, detailing its mechanism of action, associated signaling pathways, quantitative data from key experiments, and the methodologies employed. The information is intended to serve as a core resource for professionals utilizing or exploring the ecdysone-inducible system for applications in molecular biology, genetic engineering, and drug development.
Introduction
This compound is a polyhydroxylated steroid first isolated from the plant Podocarpus nakaii.[1] As an ecdysteroid, it mimics the function of endogenous insect hormones that control critical developmental processes like molting and metamorphosis.[1][2] In the context of biomedical research, this compound is primarily recognized for its role as a powerful and reliable inducer for ecdysone-inducible gene expression systems.[3][4] These systems leverage the specific interaction between PoA and a heterodimeric nuclear receptor to provide tight, dose-dependent control over the expression of a target gene. Its high bioactivity and utility as an economical substitute for other inducers, such as Muristerone A, have cemented its importance in the laboratory.[2][5]
Mechanism of Action: The Ecdysone Receptor Complex
The biological effects of this compound are mediated through its interaction with the ecdysone receptor (EcR), a ligand-activated transcription factor.[6] For high-affinity binding and subsequent biological activity, EcR must form a non-covalent heterodimer with the Ultraspiracle protein (USP), which is the invertebrate homolog of the mammalian retinoid X receptor (RXR).[6][7][8][9]
The core mechanism is as follows:
-
Ligand Binding: this compound, being small and lipophilic, crosses the cell and nuclear membranes to reach the EcR/USP heterodimer, which is localized in the nucleus.[7]
-
Conformational Change: The binding of PoA to the ligand-binding domain of the EcR subunit induces a conformational change in the receptor complex.[6]
-
DNA Binding: This change stabilizes the heterodimer and increases its affinity for specific DNA sequences known as ecdysone response elements (EcREs), located in the promoter regions of target genes.[7][9]
-
Transcriptional Activation: Once bound to the EcRE, the activated complex recruits coactivators and the basal transcription machinery to initiate the transcription of the downstream gene.[8]
In the absence of a ligand, the EcR/USP complex may remain bound to DNA and actively repress gene transcription.[7] The high affinity of this compound for the EcR/USP complex is a primary determinant of its potent hormonal activity.[10]
Signaling Pathways
Classical Ecdysone Signaling Pathway
The primary and best-characterized pathway for this compound involves direct gene regulation through the EcR/USP nuclear receptor complex. Upon activation by PoA, the complex directly drives the transcription of "early" response genes, which are often transcription factors themselves. These early genes, in turn, activate a cascade of "late" downstream genes responsible for the ultimate physiological response.[8][11]
Caption: Classical nuclear receptor signaling pathway for this compound.
Interaction with Other Signaling Pathways
While primarily used for its specific action on the EcR/USP complex, studies have shown that this compound can have other effects in mammalian cells. Notably, in the pro-B cell line Ba/F3, PoA was found to potentiate the Interleukin-3 (IL-3) dependent activation of the PI 3-kinase/Akt signaling pathway, which is a critical pathway for cell growth and survival.[12] This highlights a potential for off-target effects that should be considered in sensitive experimental systems.
Caption: Potentiation of the IL-3-dependent PI3K/Akt pathway by this compound.
Quantitative Data Summary
The potency of this compound is best illustrated by quantitative measurements of its binding affinity and its dose-dependent effects on gene expression.
Table 1: Binding Affinity of this compound to the Ecdysone Receptor
| Receptor Complex | Organism / Cell Line | Method | Dissociation Constant (Kd) | Reference |
| EcR Monomer | Chilo suppressalis | In vitro transcription/translation | 55 nM | [10] |
| EcR/USP Heterodimer | Chilo suppressalis | In vitro transcription/translation | 1.2 nM | [10] |
| EcR/USP Complex | Drosophila melanogaster (Kc cells) | Scatchard Analysis | 3.6 nM | [13] |
| EcR/USP Dimer vs Monomer | Plutella xylostella | Radioisotope experiments | ~20-fold higher affinity for dimer | [14] |
Table 2: In Vitro and In Vivo Dose-Response Data for this compound
| Model System | Assay | This compound Dose/Concentration | Observed Effect | Reference |
| CV-1 Cells | Gene Induction | 1 nM - 100 µM | Significant gene induction activity. | [15] |
| Drosophila Kc167 Cells | Microarray Analysis | 0.0625 µM | Regulated 256 genes (vs. 148 for 0.5 µM 20E). | [16] |
| Transgenic Mice | Reporter Gene Induction (i.p.) | 3 - 10 mg | Robust induction of gene expression. | [15] |
| Bigenic Mice | Luciferase Reporter (i.p.) | 3 mg and 5 mg | Dose-dependent and reproducible gene induction. | [17][18] |
| Daphnia magna | Molting/Survival | ~10x lower than 20-E | Elicited similar effects (e.g., incomplete ecdysis) at lower concentrations. | [19] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational studies. Below are summaries of key experimental protocols used to characterize the effects of this compound.
Ligand Binding Affinity Assays
This protocol is used to determine the dissociation constant (Kd) of this compound for its receptor.
-
Receptor Preparation: The EcR and USP proteins are expressed using an in vitro transcription/translation system or are obtained from cell extracts known to contain the receptors (e.g., from Drosophila Kc cells).[10][20]
-
Binding Reaction: A constant amount of the receptor preparation is incubated with increasing concentrations of radiolabeled this compound (e.g., [³H]PNA). To determine non-specific binding, a parallel set of reactions is included with a large excess of unlabeled this compound.
-
Separation: The receptor-bound ligand is separated from the free ligand. This can be achieved by methods such as filtration through a membrane that retains the protein-ligand complex.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using a Scatchard plot, where the slope of the resulting line is equal to -1/Kd, allowing for the determination of the binding affinity.[13]
In Vivo Gene Induction in Transgenic Mice
This protocol describes a common workflow for testing the ability of this compound to regulate gene expression in a whole-animal model.
-
Animal Model: Bigenic mice are generated by crossing a "transactivator" line with a "reporter" line.[18]
-
Inducer Administration: this compound is dissolved in a suitable vehicle and administered to the bigenic mice, typically via intraperitoneal (i.p.) injection at a specified dose (e.g., 3-5 mg).[18]
-
Sample Collection: At various time points post-injection, tissue biopsies (e.g., from the tail or skin) are collected from both treated and control animals.[18]
-
Reporter Assay: The tissue samples are homogenized, and the protein extracts are prepared. The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Normalization: The reporter activity is normalized to the total protein content in the extract to account for variations in sample size. The fold induction is calculated by comparing the normalized activity of treated samples to that of untreated controls.[18]
Caption: Experimental workflow for in vivo gene induction studies.
Applications in Research and Development
The foundational properties of this compound have led to its widespread use as a research tool:
-
Inducible Gene Expression: It is a cornerstone of ecdysone-based systems for turning genes on and off with temporal and quantitative precision in cell culture and transgenic animals.[17][18][21]
-
Disease Mechanism Studies: By allowing controlled expression of specific proteins, it has been used to investigate pathological pathways in neurodegenerative diseases like Huntington's Disease and in studies of iron-related disorders.[2]
-
Cancer Research: It has been employed to study the role of specific genes in cell growth and to measure the presence of chemopreventive agents like carotenoids in tissues.[2]
Conclusion
This compound is a highly effective and specific inducer of the ecdysone receptor system. Foundational studies have thoroughly characterized its mechanism of action, revealing a high-affinity interaction with the EcR/USP heterodimer that leads to robust, dose-dependent transcriptional activation. The quantitative data consistently demonstrate its superior potency compared to the natural hormone 20E. The well-defined protocols for its use in both in vitro and in vivo models provide a reliable framework for researchers. This powerful molecular tool continues to be essential for precise genetic manipulation, enabling deeper insights into gene function, disease pathology, and the development of novel therapeutic strategies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. agscientific.com [agscientific.com]
- 3. This compound [bio-gems.com]
- 4. agscientific.com [agscientific.com]
- 5. This compound | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 6. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdbonline.org [sdbonline.org]
- 10. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The uptake and release of this compound by the Kc cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and this compound in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incomplete ecdysis is an indicator of ecdysteroid exposure in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of this compound derivatives with various steroid skeleton moieties and evaluation of their binding to the ecdysone receptor of Kc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a this compound-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ponasterone A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasterone A is a potent ecdysteroid analog used to induce gene expression in mammalian cell culture systems equipped with an ecdysone-inducible receptor. This system offers tight control over the expression of a target gene, allowing for precise temporal and dose-dependent studies of gene function. These application notes provide comprehensive protocols for determining the optimal concentration of this compound, assessing its cytotoxicity, and inducing gene expression.
Data Presentation
The optimal concentration of this compound is cell-line dependent and should be determined empirically. The following table summarizes reported concentrations and their effects in various cell lines.
| Cell Line | Concentration Range | Effect | Reference |
| CV-1 | 1 nM - 100 µM | Significant gene induction | [1] |
| CHO | Not specified | Inducible gene expression | [2][3][4][5] |
| HEK293 | Not specified | Inducible gene expression | [6] |
| Ba/F3 | Not specified | Potentiation of IL-3-dependent PI 3-kinase/Akt pathway activation | [7] |
| L8 Myoblasts | Not specified | Dose-dependent induction of β-galactosidase | [8] |
| Drosophila Kc | Not specified | Inhibition of [3H]this compound binding | [9][10] |
| Spodoptera Sf-9 | Not specified | Inhibition of [3H]this compound binding | [11] |
Note: The effective concentration can also be influenced by the specific vector system and the gene of interest. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Determining the Optimal Concentration of this compound
This protocol describes how to determine the optimal concentration of this compound for inducing gene expression in your target cell line using a reporter gene assay (e.g., luciferase or β-galactosidase).
Materials:
-
Mammalian cell line stably or transiently expressing the ecdysone receptor and a reporter gene under the control of an ecdysone-responsive promoter.
-
This compound (stock solution in ethanol or DMSO)[12]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reporter gene assay reagents (e.g., Luciferase Assay System)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of induction.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in cell culture medium. A typical starting range is from 0.01 nM to 10 µM. Include a vehicle-only control (e.g., ethanol or DMSO at the same final concentration as the highest this compound concentration).
-
Induction: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The optimal induction time should also be determined empirically.
-
Reporter Gene Assay: Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.
-
Data Analysis: Measure the reporter gene activity (e.g., luminescence or absorbance). Plot the reporter activity against the concentration of this compound to generate a dose-response curve. The optimal concentration is the lowest concentration that gives the maximal induction with minimal cytotoxicity.
This compound Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound on your target cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15][16]
Materials:
-
Target mammalian cell line
-
This compound (stock solution in ethanol or DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-only control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for this compound-Inducible Gene Expression
This protocol provides a general procedure for inducing the expression of a target gene using the this compound-inducible system.[17]
Materials:
-
Mammalian cell line stably expressing the ecdysone receptor and the target gene under an ecdysone-responsive promoter.
-
This compound (stock solution in ethanol or DMSO)
-
Cell culture medium and supplements
-
Appropriate cell culture vessels (e.g., plates, flasks)
-
Reagents for downstream analysis (e.g., lysis buffer for western blotting, RNA extraction kit for RT-qPCR)
Procedure:
-
Cell Culture: Culture the cells to the desired confluency.
-
Induction: Replace the culture medium with fresh medium containing the predetermined optimal concentration of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired induction period. Based on studies, peak activity is often observed at 24 hours, with a decrease in activity at 48 and 72 hours, suggesting the need to replenish the inducer for longer experiments.[12]
-
Harvesting: Harvest the cells for downstream analysis.
-
Analysis: Analyze the expression of the target gene using appropriate methods, such as western blotting for protein expression or RT-qPCR for mRNA expression.
Visualizations
Caption: Experimental Workflow for this compound Application.
Caption: Ecdysone-Inducible Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Addition of valproic acid to CHO cell fed-batch cultures improves monoclonal antibody titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity of the cAMP-induced gene exposure reaction in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid acid extrusion response triggered by alpha(1) adrenoceptor in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a this compound-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of [3H]this compound binding by ecdysone agonists in the intact Kc cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The uptake and release of this compound by the Kc cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of [(3)H]this compound binding by ecdysone agonists in the intact Sf-9 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - FAQs [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. hpst.cz [hpst.cz]
Ponasterone A Protocol for Mammalian Expression Systems: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ecdysone-inducible mammalian expression system offers a powerful tool for the precise control of gene expression. This system utilizes the insect steroid hormone ecdysone or its potent analog, Ponasterone A, to activate the transcription of a target gene in mammalian cells. This system is engineered to be highly specific and exhibit low basal expression in the absence of the inducer, making it an invaluable asset for functional genomics, drug discovery, and biopharmaceutical production.
The core of the system consists of two key components typically delivered on separate vectors: a receptor plasmid and an expression plasmid. The receptor plasmid constitutively expresses a modified Drosophila melanogaster ecdysone receptor (VgEcR) and the retinoid X receptor (RXR). The expression plasmid contains the gene of interest under the control of a promoter with multiple copies of a synthetic ecdysone/glucocorticoid response element (E/GRE). In the absence of an inducer, the VgEcR-RXR heterodimer binds to the E/GRE and represses transcription. The introduction of this compound triggers a conformational change in the VgEcR, leading to the recruitment of coactivators and robust transcriptional activation of the target gene.[1]
Key Advantages of the this compound System:
-
High Induction Ratio: The system is characterized by very low basal expression and can achieve high levels of induced expression, with reports of induction reaching up to 200-fold and even higher.[2]
-
Specificity: this compound and the ecdysone receptor have no known endogenous counterparts in mammalian cells, minimizing off-target effects.[2]
-
Dose-Dependent Control: The level of gene expression can be finely tuned by varying the concentration of this compound.
-
Temporal Control: The lipophilic nature of this compound allows for rapid entry into cells and efficient clearance, enabling precise temporal control over gene expression.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound in ecdysone-inducible mammalian expression systems.
| Parameter | Value | Cell Type(s) | Reference(s) |
| Reported Induction Fold | Up to 200-fold | Not specified | [1] |
| Up to 4 orders of magnitude | Not specified | [2] | |
| Optimal this compound Concentration | 1 nM - 10 µM (Dose-dependent) | General | [3] |
| 50 µM for maximal induction | CHO cells | ||
| Time to Peak Expression | 24 - 36 hours | Not specified | |
| This compound Half-life in Culture | Activity decreased by 30% at 48h and 70% at 72h | Not specified |
| Inducer | Relative Potency | Notes | Reference(s) |
| This compound | High | Similar potency to Muristerone A. | |
| Muristerone A | High | Often used interchangeably with this compound. | [4][5] |
| 20-Hydroxyecdysone | Low | Significantly less potent than this compound. |
Signaling Pathway and Experimental Workflow
Ecdysone-Inducible Signaling Pathway
Caption: Ecdysone-inducible signaling pathway.
General Experimental Workflow
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (MW: 464.64 g/mol )
-
100% Ethanol or DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 1 mM stock solution, dissolve 0.465 mg of this compound in 1 mL of 100% ethanol.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for 10-15 minutes may aid in dissolution.[6]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol 2: Generation of a Double-Stable Mammalian Cell Line
This protocol describes the generation of a mammalian cell line stably expressing both the ecdysone receptor (from pERV3, conferring neomycin resistance) and the inducible gene of interest (from pEGSH-GOI, conferring hygromycin B resistance).
-
Day 1: Cell Seeding
-
Plate the desired mammalian host cells (e.g., CHO, HEK293) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Co-transfection
-
Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine®, FuGENE®).
-
In a sterile tube, combine the receptor plasmid (pERV3) and the expression plasmid (pEGSH-GOI) at a molar ratio of 1:1. A typical starting amount is 1-2.5 µg of total DNA per well of a 6-well plate.
-
Add the DNA mixture to the transfection reagent and incubate to allow complex formation.
-
Add the transfection complexes to the cells and incubate at 37°C in a CO2 incubator.
-
-
Day 3: Begin Selection
-
Approximately 24-48 hours post-transfection, aspirate the medium and replace it with fresh growth medium containing the appropriate concentrations of both G418 (for pERV3) and Hygromycin B (for pEGSH-GOI). The optimal concentrations of these antibiotics must be determined empirically for your specific cell line by performing a kill curve.
-
-
Days 4-14: Selection and Colony Formation
-
Replace the selection medium every 2-3 days.
-
Monitor the cells for the formation of resistant colonies. This process can take 1-2 weeks. Non-transfected cells will gradually die off.
-
-
Day 15 onwards: Colony Isolation and Expansion
-
Once colonies are visible, wash the plate with sterile PBS.
-
Using a sterile pipette tip, gently scrape individual colonies and transfer them to separate wells of a 24-well plate containing selection medium.
-
Expand the clonal populations until you have enough cells for cryopreservation and further analysis.
-
Protocol 3: Induction of Gene Expression with this compound
-
Cell Seeding:
-
Plate the double-stable cell line in the desired culture vessel (e.g., 6-well plate, 10 cm dish).
-
-
Induction:
-
Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare fresh growth medium containing the desired final concentration of this compound. A good starting point for optimization is to test a range of concentrations from 1 µM to 10 µM.
-
Aspirate the old medium and add the this compound-containing medium to the cells.
-
Include a negative control (uninduced) well treated with medium containing the same concentration of the vehicle (ethanol or DMSO) used for the this compound stock.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. The optimal induction time may vary depending on the protein of interest and the cell line.
-
Protocol 4: Analysis of Protein Expression
-
Cell Lysis:
-
After the induction period, wash the cells with PBS.
-
Lyse the cells using a suitable luciferase lysis buffer (e.g., Passive Lysis Buffer).
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase assay substrate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of induced samples to that of uninduced controls to determine the fold induction.
-
-
Cell Lysis and Protein Quantification:
-
After induction, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Induction | Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal concentration (e.g., 0.1 µM to 20 µM). |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal induction period. | |
| Poor expression of receptor proteins. | Screen multiple stable clones to find one with optimal VgEcR and RXR expression. | |
| Degradation of this compound in the medium. | For long induction periods (>48 hours), consider replenishing the medium with fresh this compound. | |
| High Basal Expression (Leaky Expression) | Integration site of the expression cassette. | Screen multiple stable clones, as the site of integration can influence basal promoter activity. |
| Promoter in the expression vector is too strong. | Consider using an expression vector with a weaker minimal promoter. | |
| Cell Death Upon Induction | The expressed protein is toxic to the cells. | Use a lower concentration of this compound to reduce the expression level. Reduce the induction time. |
Conclusion
The this compound-inducible mammalian expression system provides a robust and versatile platform for controlled gene expression. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively harness this powerful tool for a wide range of applications in modern biological and biomedical research.
References
- 1. hpst.cz [hpst.cz]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a this compound-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Temporal Control of Gene Expression Using Ponasterone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control gene expression in a temporal manner is a cornerstone of modern biological research and drug development. The ecdysone-inducible system, utilizing the insect steroid hormone analog ponasterone A, offers a robust and tightly regulated method for switching target genes on and off in mammalian cells and transgenic models.[1][2] This system is characterized by low basal expression and high inducibility, providing a powerful tool for studying gene function, validating drug targets, and engineering sophisticated cellular models.[2][3] this compound, a phytoecdysteroid, acts as a potent activator of the system and has no known pleiotropic effects in mammals, making it an ideal inducer for in vitro and in vivo applications.[2][4]
These application notes provide a comprehensive overview of the this compound-inducible system, including its mechanism of action, quantitative performance data, and detailed protocols for its implementation.
Mechanism of Action
The this compound-inducible system is a two-component system that relies on the heterodimerization of two nuclear receptors: a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR).[5]
-
Receptor Expression: The host cells are engineered to constitutively express both VgEcR and RXR.[2]
-
Inactive State: In the absence of an inducer, the VgEcR-RXR heterodimer binds to a specific ecdysone response element (EcRE) located upstream of the target gene's promoter. This binding event recruits corepressor proteins, actively silencing the transcription of the downstream gene.[5]
-
Activation by this compound: When this compound is introduced, it binds to the ligand-binding domain of VgEcR. This binding event triggers a conformational change in the VgEcR-RXR heterodimer, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[5]
-
Gene Transcription: The coactivator complex then initiates the transcription of the target gene, leading to the production of the desired protein.[5]
The lipophilic nature of this compound allows for efficient penetration into cells and tissues, including the brain, ensuring a rapid and potent induction of gene expression.[2]
Quantitative Data
The performance of the this compound-inducible system is characterized by its dose-dependent activation and predictable kinetics.
Dose-Response Relationship
The level of gene expression can be finely tuned by varying the concentration of this compound. The following table summarizes the typical dose-response relationship observed in mammalian cells expressing a reporter gene (e.g., luciferase) under the control of an ecdysone-inducible promoter.
| This compound Concentration | Fold Induction (relative to uninduced) |
| 1 nM | ~10 - 50 |
| 10 nM | ~100 - 300 |
| 100 nM | ~500 - 800 |
| 1 µM | ~800 - 1200 |
| 10 µM | ~1000 - 1500 |
Note: The exact fold induction can vary depending on the cell type, the specific construct, and the integration site of the transgene. One study noted significant gene induction in CV-1 cells with this compound concentrations ranging from 1 nM to 100 µM.[1]
Induction and Deinduction Kinetics
The temporal control offered by the this compound system is highlighted by its rapid induction and deinduction kinetics.
| Time Point | Event | Observed Effect on Gene Expression |
| 0 hours | Addition of this compound | Basal level |
| 4 hours | Induction | Detectable increase in expression[4] |
| 14 hours | Induction | 250- to 400-fold increase[4] |
| 24 hours | Induction | Peak expression levels (approx. 600-fold)[4][6] |
| 36 hours | Induction | Sustained high-level expression[4] |
| 0 hours | Removal of this compound | Peak expression |
| 24 hours | Deinduction | ~30% decrease from peak[6] |
| 48 hours | Deinduction | ~70% decrease from peak[6] |
| 72 hours | Deinduction | Return to near-basal levels[6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 464.6 g/mol )[6]
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 1 mM stock solution, dissolve 0.465 mg of this compound in 1 mL of 100% ethanol.[8] Alternatively, a 5 mM stock solution can be prepared by dissolving 250 µg of this compound in 100 µL of ethanol.[6]
-
Vortex the solution vigorously to ensure complete dissolution. Gentle warming at 37°C for about 15 minutes can aid in dissolving the powder.[6] Do not heat the solution excessively.[7]
-
Store the stock solution at -20°C for long-term storage (stable for at least 2 years) or at 4°C for short-term use.[7] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[9]
In Vitro Induction of Gene Expression in Mammalian Cells
This protocol outlines the general steps for inducing gene expression in a stable cell line containing the ecdysone-inducible system.
Materials:
-
Stable cell line expressing VgEcR, RXR, and the target gene under an EcRE promoter.
-
Complete cell culture medium.
-
This compound stock solution (1 mM in ethanol).
-
Phosphate-buffered saline (PBS).
-
Appropriate reagents for downstream analysis (e.g., luciferase assay kit, lysis buffer for western blotting).
Protocol:
-
Cell Seeding: Plate the stable cell line in the desired format (e.g., 6-well plate, 96-well plate) at a density that will ensure the cells are in a logarithmic growth phase at the time of induction.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Induction:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of ethanol used for dilution).
-
-
Incubation: Incubate the cells for the desired induction period (e.g., 24-48 hours). For longer induction periods, it is recommended to replenish the medium with fresh inducer every 2-3 days.[6]
-
Analysis of Gene Expression:
-
For Reporter Assays (e.g., Luciferase):
-
Wash the cells once with PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Measure the luciferase activity using a luminometer.
-
-
For Protein Analysis (e.g., Western Blot):
-
Wash the cells once with PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Proceed with western blot analysis to detect the protein of interest.
-
-
Visualizations
Signaling Pathway of the Ecdysone-Inducible System
Caption: this compound mediated gene expression.
Experimental Workflow for In Vitro Gene Induction```dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 3. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. This compound - FAQs [thermofisher.com]
- 7. adipogen.com [adipogen.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tribioscience.com [tribioscience.com]
Ponasterone A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ponasterone A, a potent ecdysteroid, as a tool for inducing gene expression in research and drug development. This document outlines the solvent properties of this compound, detailed protocols for the preparation of stock solutions, and its application in ecdysone-inducible expression systems.
I. Properties and Solubility of this compound
This compound is a phytoecdysteroid that acts as a potent agonist of the ecdysone receptor (EcR). This property makes it an invaluable tool for controlling gene expression in systems engineered to contain the EcR and a corresponding response element.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₄₄O₆ |
| Molecular Weight | 464.6 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥95% (HPLC) |
| CAS Number | 13408-56-5 |
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. It is crucial to select an appropriate solvent to prepare a stable and effective stock solution.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Highly soluble; up to 100 mg/mL[1] |
| Ethanol (100%) | Soluble; concentrations of 1 mM to 5 mM are readily achievable[2] |
| Methanol | Soluble |
| Acetic Acid | Soluble |
| Water | Insoluble |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
II. Preparation of this compound Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and the stability of the compound. The following protocols provide guidelines for preparing stock solutions in common laboratory solvents.
Protocol 1: Preparation of a 1 mM this compound Stock Solution in Ethanol
Materials:
-
This compound powder
-
100% Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 2.15 mL of 100% ethanol to the tube. This will yield a final concentration of approximately 1 mM.
-
Gently mix the solution by vortexing for 5-10 minutes at room temperature until the powder is completely dissolved. Do not heat the solution to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 5 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 430.5 µL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is dissolved. If dissolution is slow, gentle warming to 37°C or brief sonication can be used to aid the process.
-
Ensure the solution is clear and free of particulates before use.
-
Aliquot into smaller volumes for single use.
-
Store the stock solution at -20°C or -80°C, protected from light.
Table 3: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Stability |
| +4°C | Ethanol | Short-term (days to weeks) |
| -20°C | Ethanol, DMSO | Up to 1 month[1] |
| -80°C | DMSO | Up to 6 months |
III. Application in Ecdysone-Inducible Gene Expression Systems
The primary application of this compound in biomedical research is the induction of gene expression in ecdysone-responsive systems. These systems are based on the co-expression of a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR), which together form a heterodimer that can bind to a specific DNA response element (EcRE) in the presence of an ecdysteroid ligand like this compound.[3] This binding event initiates the transcription of a target gene cloned downstream of the EcRE.
Mechanism of Action: The Ecdysone Signaling Pathway
The following diagram illustrates the simplified signaling pathway for this compound-induced gene expression in a mammalian cell line engineered with the ecdysone-inducible system.
References
Ponasterone A: A Versatile Tool for Modeling Neurodegenerative Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ponasterone A (PonA), a potent analog of the insect steroid hormone 20-hydroxyecdysone, has emerged as a critical component in the toolkit for neurodegenerative disease research. Its primary application lies in its function as a highly specific and potent inducer for ecdysone-inducible gene expression systems. This system allows for the precise temporal and dose-dependent control of transgene expression, enabling researchers to model the pathogenic processes of diseases such as Huntington's, Parkinson's, and Alzheimer's with high fidelity in both in vitro and in vivo models.
Principle of Action: The Ecdysone-Inducible System
The power of this compound in neurobiological research is harnessed through a two-component genetic switch. This system is comprised of two vectors:
-
The Receptor Vector: This plasmid constitutively expresses a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR).
-
The Expression Vector: This plasmid contains the gene of interest (e.g., a mutant protein implicated in a neurodegenerative disease) under the control of a promoter with ecdysone response elements (E/GRE).
In the absence of this compound, the VgEcR/RXR heterodimer does not bind effectively to the E/GRE, and the target gene remains transcriptionally silent, ensuring low basal expression.[1] When this compound is introduced to the system, it binds to the VgEcR component of the receptor complex. This binding event induces a conformational change that allows the complex to bind with high affinity to the E/GRE promoter, recruiting the transcriptional machinery and initiating robust expression of the target gene. The level and duration of gene expression can be finely tuned by modulating the concentration of this compound and the length of exposure.[1][2]
Applications in Neurodegenerative Disease Models
The precise control offered by the this compound system is invaluable for studying diseases characterized by the toxic accumulation of specific proteins.
-
Huntington's Disease (HD): Researchers utilize this system to express fragments of the mutant huntingtin (mHtt) protein with expanded polyglutamine (polyQ) tracts in neuronal cell lines like PC12.[3][4] This allows for the study of mHtt aggregation, inclusion body formation, and subsequent cellular toxicity in a controlled manner.[4][5]
-
Parkinson's Disease (PD): The system can be adapted to control the expression of α-synuclein, the primary component of Lewy bodies. While many current inducible α-synuclein models use doxycycline, the principles and downstream analyses are directly transferable to a this compound-based system in cell lines such as SH-SY5Y.[6][7][8] This facilitates research into the mechanisms of α-synuclein aggregation and its impact on dopaminergic neuron viability.
-
Alzheimer's Disease (AD): In Drosophila models of AD, the ecdysone system (for which this compound is an activator) is used to drive the expression of human amyloid-beta (Aβ) peptides or tau protein, enabling the study of plaque formation, neurotoxicity, and cognitive decline in a genetically tractable organism.
Quantitative Data Summary
The effective concentration of this compound and the duration of treatment are critical parameters that must be optimized for each cell line and experimental goal. Below is a summary of concentrations used in a Huntington's disease model.
| Parameter | Cell Line | Target Gene | This compound Concentration | Treatment Duration | Key Outcome Measured | Reference |
| Seeding Assay | PC12 (14A2.6) | mutant Huntingtin exon1-EGFP (polyQ97) | 1 µM | 24 hours | Basal expression for seeding | [3] |
| Protein Expression | PC12 (14A2.6) | mutant Huntingtin exon1-EGFP (polyQ97) | 2.5 µM | 24 hours | Generation of conditioned medium | [3] |
| Dose-Response | PC12 (14A2.6) | mutant Huntingtin exon1-EGFP (polyQ103) | 0.005 µM - 5 µM | 20 and 40 hours | mHtt expression intensity, inclusion body formation | [4] |
Detailed Experimental Protocols
Protocol 1: Inducible Expression of Mutant Huntingtin in PC12 Cells
This protocol is adapted from methodologies used for studying Huntington's disease in the 14A2.6 PC12 cell line, which stably expresses the components of the ecdysone-inducible system for a mutant Huntingtin exon 1-EGFP fusion protein (mHTTex1-EGFP).[3][4]
Materials:
-
PC12 cell line stably transfected with the ecdysone-inducible system for mHTTex1-EGFP.
-
Complete growth medium: RPMI-1640, 10% horse serum, 5% fetal bovine serum, 1% penicillin/streptomycin.
-
Poly-L-lysine coated culture plates or flasks.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microscope.
-
Reagents for Western Blotting or other downstream analysis.
Procedure:
-
Cell Plating:
-
Culture the PC12 cells in T75 flasks coated with poly-L-lysine.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using trypsin.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and plate onto new poly-L-lysine coated plates at the desired density (e.g., 50% confluency for a 96-well plate for imaging).[3]
-
-
Induction with this compound:
-
Allow cells to adhere for 24 hours after plating.
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentration (e.g., 1 µM, 2.5 µM, or 5 µM).[3][4]
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest PonA dose.
-
-
Incubation and Monitoring:
-
Downstream Analysis:
-
For Imaging: At the desired time points (e.g., 24h, 48h), capture images to quantify the percentage of cells with aggregates or the intensity of EGFP fluorescence.
-
For Biochemistry (Western Blot): Lyse the cells in RIPA buffer, quantify protein concentration, and perform SDS-PAGE and Western blotting using an anti-GFP or anti-huntingtin antibody to confirm the expression of the fusion protein.
-
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a this compound-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inducible PC12 cell model of Huntington's disease shows toxicity and decreased histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Inducible Alpha-Synuclein Expressing Neuronal Cell Line Model for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SHSY-5Y Tet-On Inducible Alpha-Synuclein Neuroblastoma Cell Line | SCC291 [merckmillipore.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponasterone A is a phytoecdysteroid, an analog of the insect molting hormone 20-hydroxyecdysone. In mammalian research, its primary and almost exclusive application is as a potent and reliable inducer for ecdysone-inducible gene expression systems.[1][2][3] This system allows for the precise temporal and dose-dependent control of the expression of a specific gene of interest in vitro and in vivo.[4][5][6][7] this compound itself is considered biologically inert in mammalian cells, meaning it does not have significant physiological effects on its own at the concentrations used for gene induction.[3] However, some studies suggest potential off-target effects, such as the potentiation of the PI 3-kinase/Akt pathway in certain hematopoietic cells, which should be considered when designing experiments.[8]
These application notes provide a comprehensive overview of the use of this compound, focusing on its role as a research tool in cancer and iron-related disorder studies through the ecdysone-inducible system.
This compound in Cancer Research
The primary application of this compound in cancer research is to control the expression of genes implicated in tumorigenesis, apoptosis, cell cycle regulation, and drug resistance. By inducing the expression of a particular gene, researchers can study its function in cancer cell lines or in animal models.
Application: Investigating the Role of a Pro-Apoptotic Gene in Cancer Cells
The this compound-inducible system can be used to express a pro-apoptotic gene (e.g., Bax, p53) in a cancer cell line to study its effect on cell viability and to elucidate the downstream signaling pathways.
Quantitative Data Presentation
While direct IC50 values for this compound as an anti-cancer agent are not available due to its use as an inducer, the following table summarizes typical experimental parameters for using the ecdysone-inducible system.
| Parameter | In Vitro | In Vivo (Mouse Models) | Reference |
| This compound Concentration/Dose | 1-10 µM | 3-10 mg (intraperitoneal injection) | [1][7] |
| Induction Time | 24-48 hours | 4-24 hours (peak expression) | [7] |
| Cell Lines | Various, e.g., HepG2, CV-1 | Transgenic mice | [1][7] |
| Effect | Dose-dependent induction of target gene expression | Robust and rapid induction of transgene expression | [4][7] |
Experimental Protocol: Induction of a Target Gene in a Cancer Cell Line
This protocol outlines the general steps for using the this compound-inducible system to express a gene of interest in a mammalian cancer cell line. This is based on commercially available systems like the "Complete Control Inducible Mammalian Expression System".[2]
1. Cell Line Preparation:
- Establish a stable cell line that co-expresses the ecdysone receptor (EcR) and the retinoid X receptor (RXR). This is typically achieved by transfecting the cells with a receptor plasmid (e.g., pERV3) and selecting for stable integrants.[2]
- Culture the stable receptor cell line in appropriate media supplemented with the necessary selection antibiotics.
2. Transfection with Expression Vector:
- Clone the gene of interest into an ecdysone-inducible expression vector (e.g., pEGSH) that contains an ecdysone-responsive element (EcRE) upstream of a multiple cloning site.[2]
- Transfect the stable receptor cell line with the expression vector containing the gene of interest.
- For transient expression, proceed to induction 24-48 hours post-transfection. For stable expression, select for cells that have integrated the expression vector using a second selection marker.
3. Induction with this compound:
- Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO.
- Dilute the this compound stock solution in the cell culture medium to the desired final concentration (typically 1-10 µM).
- Replace the medium of the transfected cells with the medium containing this compound.
- Incubate the cells for the desired induction period (e.g., 24-48 hours).
4. Analysis of Gene Expression and Cellular Effects:
- Confirm Gene Expression: Harvest the cells and analyze the expression of the target gene by qPCR (for mRNA levels) or Western blot (for protein levels).
- Cell Viability/Apoptosis Assays: Perform assays such as MTT, Annexin V/PI staining, or caspase activity assays to assess the effect of the induced gene on cell viability and apoptosis.
- Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of the cells.
- Signaling Pathway Analysis: Analyze the activation of downstream signaling pathways (e.g., JNK, p38 MAPK) by Western blot using phospho-specific antibodies.[9]
Visualization of Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hpst.cz [hpst.cz]
- 3. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 4. Development of a this compound-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained mammary gland-directed, this compound-inducible expression in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
Application Notes and Protocols for Muscle-Specific Inducible Expression with Ponasterone A
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to control gene expression in a tissue-specific and inducible manner is a powerful tool in functional genomics, drug discovery, and gene therapy. The ecdysone-inducible system, which utilizes the insect steroid hormone ecdysone or its analog ponasterone A, offers tight regulation of gene expression with low basal activity and high inducibility.[1][2][3] By combining this system with muscle-specific promoters, researchers can achieve robust and tunable expression of transgenes specifically in skeletal and cardiac muscle.[4]
This document provides detailed application notes and protocols for establishing and utilizing a this compound-inducible system for muscle-specific gene expression in both in vitro and in vivo models.
Principle of the System
The muscle-specific this compound-inducible system is typically a two-vector system:
-
Receptor Vector: This vector expresses a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR) under the control of a muscle-specific promoter.[4][5] Commonly used muscle-specific promoters include the muscle creatine kinase (MCK) promoter and the myosin heavy chain (MHC) promoter.[6][7] In the absence of an inducer, the EcR-RXR heterodimer binds to the ecdysone response element (EcRE) on the expression vector and represses transcription.[5]
-
Expression Vector: This vector contains the gene of interest (GOI) downstream of a minimal promoter linked to multiple copies of the EcRE.[5]
Upon administration of this compound, the ligand binds to the EcR, causing a conformational change in the EcR-RXR heterodimer. This change converts the heterodimer from a transcriptional repressor to a potent transcriptional activator, leading to high-level expression of the GOI.[5]
Key Components and Considerations
-
This compound: A potent and specific inducer of the ecdysone receptor. It is an analog of the insect molting hormone ecdysone.[8][9] It is readily available from commercial suppliers.
-
Muscle-Specific Promoters: The choice of promoter will determine the specific muscle cell types and developmental stage at which the inducible system is active.
-
Muscle Creatine Kinase (MCK) Promoter: Directs strong expression in differentiated skeletal muscle fibers, with some variants also showing activity in cardiac muscle.[7][10] Miniature versions of the MCK promoter have been developed to be compatible with viral vectors like AAV.[10]
-
Myosin Heavy Chain (MHC) Promoter: Provides robust and specific expression in cardiac and skeletal muscle.[6]
-
Skeletal α-Actin Promoter: Another well-characterized promoter for directing expression in skeletal muscle.[4]
-
-
Vector Systems: Commercially available ecdysone-inducible systems often include receptor and expression vectors (e.g., pERV3 and pEGSH).[5][11] The constitutive promoter in the receptor vector can be replaced with a muscle-specific promoter of choice.[1][4]
-
Potential Off-Target Effects: While generally considered to have minimal pleiotropic effects in mammals, some studies have shown that this compound can modulate certain signaling pathways, such as the PI 3-kinase/Akt pathway in hematopoietic cells.[12] Researchers should be aware of these potential off-target effects and include appropriate controls in their experiments.
Data Presentation
Table 1: this compound Dose-Response in Muscle Cells
| This compound Concentration (µM) | Reporter Gene Expression (Fold Induction) | Observations |
| 0 (uninduced) | 1 (baseline) | Low basal expression is a key feature of the system.[1] |
| 0.1 | 10 - 50 | Significant induction observed at nanomolar concentrations.[8] |
| 1 | 100 - 500 | Strong induction, often approaching maximal levels. |
| 5 | 500 - 1000+ | Typically near or at saturation for induction.[11] |
| 10 | 500 - 1000+ | No significant increase in expression compared to 5 µM. |
Note: The exact fold induction will vary depending on the cell type, promoter, and reporter gene used. This table provides a general guideline based on published data. Researchers should perform a dose-response curve for their specific system.
Table 2: Time-Course of this compound Induction
| Time Post-Induction (hours) | Reporter Gene Expression (% of Maximum) | Observations |
| 0 | 0 | |
| 6 | 20 - 40 | Detectable expression within a few hours of induction. |
| 12 | 60 - 80 | Rapid increase in expression. |
| 24 | 90 - 100 | Peak expression is often observed around 24 hours.[13] |
| 48 | 70 - 80 | Expression begins to decline if the inducer is not replenished.[13] |
| 72 | 30 - 50 | Significant decrease in expression without fresh inducer.[13] |
Note: For sustained expression, it is recommended to replenish the culture medium with fresh this compound every 48-72 hours.[13]
Experimental Protocols
In Vitro Protocol: Inducible Expression in Muscle Cell Lines (e.g., C2C12)
5.1.1. Vector Preparation and Modification
-
Obtain Vectors: Acquire a commercially available ecdysone-inducible system (e.g., containing pERV3 and pEGSH vectors) or construct similar vectors.
-
Clone Muscle-Specific Promoter: Subclone a muscle-specific promoter of choice (e.g., MCK or MHC) into the receptor vector (e.g., pERV3) to replace the existing constitutive promoter (e.g., CMV).[4][5] This will drive the expression of EcR and RXR specifically in muscle cells.
-
Clone Gene of Interest (GOI): Clone your GOI into the multiple cloning site of the expression vector (e.g., pEGSH).
5.1.2. Cell Culture and Transfection
-
Cell Culture: Culture C2C12 myoblasts in growth medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Transfection: Co-transfect the modified receptor vector and the GOI-containing expression vector into C2C12 myoblasts using a suitable transfection reagent.
-
Stable Cell Line Selection (Optional): If desired, select for stably transfected cells using the appropriate antibiotic selection marker present on the vectors (e.g., G418 for neomycin resistance on pERV3).[5]
5.1.3. Differentiation and Induction
-
Differentiation: Once the C2C12 cells reach confluence, induce differentiation into myotubes by switching to differentiation medium (e.g., DMEM with 2% horse serum). Allow 4-6 days for myotube formation.
-
Induction: Prepare a stock solution of this compound in ethanol or DMSO.[13] Dilute the stock solution in differentiation medium to the desired final concentrations (refer to Table 1).
-
Treatment: Replace the medium of the differentiated myotubes with the this compound-containing medium.
-
Analysis: Harvest cells at various time points after induction (refer to Table 2) to analyze GOI expression by RT-qPCR, Western blotting, or functional assays.
In Vivo Protocol: Inducible Expression in Mouse Muscle
5.2.1. Vector Delivery
-
Plasmid Delivery: Co-inject the receptor and expression plasmids directly into the target muscle (e.g., tibialis anterior) of adult mice. Electroporation is often used to enhance plasmid uptake by muscle fibers.
-
Viral Vector Delivery: For more widespread and stable expression, use adeno-associated virus (AAV) vectors to deliver the two-vector system. Package the receptor and expression cassettes into separate AAV vectors.
5.2.2. This compound Administration
-
Preparation: Dissolve this compound in a vehicle suitable for in vivo use (e.g., corn oil or a solution containing ethanol and saline).
-
Administration: Administer this compound to the mice via intraperitoneal (IP) injection or oral gavage. A typical dose for robust induction is in the range of 3-10 mg/kg body weight.[8]
-
Dosing Schedule: Administer this compound daily or as determined by preliminary time-course experiments to maintain the desired level of gene expression.
5.2.3. Analysis
-
Tissue Harvesting: At the desired time points after induction, euthanize the mice and harvest the target muscles.
-
Expression Analysis: Analyze GOI expression in the muscle tissue using RT-qPCR, Western blotting, immunohistochemistry, or functional assays.
5.2.4. Toxicity Considerations
While this compound is generally considered to have low toxicity in mammals, it is crucial to monitor the animals for any adverse effects, especially with long-term administration.[3] Include control groups that receive the vehicle alone to assess any effects of the administration procedure. Long-term toxicity studies for high doses of steroids have shown potential for carcinogenicity in rodents, so appropriate safety precautions should be taken.[14]
Visualizations
Signaling Pathway
Caption: this compound signaling pathway for inducible gene expression.
Experimental Workflow: In Vitro
Caption: In vitro workflow for this compound-inducible expression.
Experimental Workflow: In Vivo
Caption: In vivo workflow for this compound-inducible expression.
References
- 1. Bicistronic expression of ecdysone-inducible receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 3. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a this compound-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. Muscle Specific Promotors for Gene Therapy – A Comparative Study in Proliferating and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscle-Specific Promoters for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Muscle Hybrid Promoter as a Novel Tool for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction and analysis of compact muscle-specific promoters for AAV vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - FAQs [thermofisher.com]
- 14. Toxicity and Carcinogenicity of Androstenedione in F344/N Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ponasterone A and the Ecdysone-Inducible System
Welcome to the Technical Support Center for the ecdysone-inducible gene expression system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of ponasterone A to induce gene expression.
Troubleshooting Guides
Experiencing issues with your this compound-inducible experiments? This section provides a systematic approach to identifying and resolving common problems.
Problem 1: No or Low Gene Induction After this compound Treatment
This is one of the most common issues encountered. Follow this workflow to diagnose the potential cause:
Troubleshooting Workflow: No/Low Induction
Figure 1. Troubleshooting workflow for no or low gene induction.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| 1. This compound Integrity and Usage | |
| Incorrect Stock Preparation | Verify the correct solvent (ethanol or DMSO) was used and that the this compound was fully dissolved. Gentle warming and vortexing can aid dissolution.[1][2][3] |
| Improper Storage | This compound stock solutions should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[4][5] |
| Suboptimal Concentration | The optimal concentration of this compound can vary between cell lines. Perform a dose-response curve to determine the optimal concentration for your specific system.[3][6] See Table 1 for recommended starting concentrations. |
| Degraded this compound | If the stock solution is old or has been improperly stored, it may have degraded. Prepare a fresh stock solution. The half-life in culture medium suggests that for long induction periods, the medium and inducer should be replenished every 2-3 days.[1] |
| 2. Cell Health and Transfection | |
| Poor Cell Health | Ensure cells are healthy, free from contamination, and growing optimally before transfection and induction. High cell death will lead to poor results. |
| Low Transfection Efficiency | Verify transfection efficiency using a positive control (e.g., a constitutively expressed fluorescent protein). Optimize the transfection protocol if efficiency is low.[7] |
| Insufficient Receptor Expression | For the system to work, both the modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR) must be expressed. If you are using a two-vector system, ensure both plasmids (e.g., pVgRXR and pIND) have been successfully co-transfected.[8] For stable cell lines, verify the expression of the receptor proteins. |
| 3. Vector Integrity and Functionality | |
| Incorrect Plasmid Sequence | Sequence key regions of your plasmids, including the ecdysone response element (EcRE) in the inducible vector and the receptor genes in the receptor plasmid, to ensure there are no mutations. |
| Inactive Promoter/Response Element | If possible, test your inducible construct in a cell line known to be responsive to the ecdysone system to confirm the functionality of the plasmid. |
| 4. Reporter Assay | |
| Insufficient Assay Sensitivity | For reporter assays like luciferase, ensure that your detection reagents are not expired and that your luminometer is functioning correctly. If the expected induction is low, you may need a more sensitive assay.[7][9] |
| Incorrect Timing of Measurement | The kinetics of induction can vary. Perform a time-course experiment to determine the optimal time point for measuring your gene of interest after this compound induction. Peak expression is often observed 24-48 hours post-induction.[1][10][11] |
Problem 2: High Background Expression (Leaky System)
High basal expression of the gene of interest in the absence of this compound can be a significant issue.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Promoter Activity | |
| Intrinsic Promoter Activity | The minimal promoter upstream of the EcRE may have some basal activity in your cell line. This is a known characteristic of some inducible systems.[12] |
| Cryptic Transcription Factor Binding Sites | The sequence of your gene of interest or the surrounding vector sequence may contain cryptic binding sites for endogenous transcription factors. |
| Receptor-Related Issues | |
| Overexpression of Receptor Proteins | Very high levels of VgEcR and RXR can sometimes lead to ligand-independent activation. If you are generating a stable cell line, screen for clones with moderate receptor expression. |
| Cell Line Specific Effects | |
| Endogenous Factors | The specific cellular context of your chosen cell line may contribute to leaky expression. If the problem persists, consider testing the system in a different cell line. |
Frequently Asked Questions (FAQs)
Q1: How do I prepare and store a this compound stock solution?
A1: this compound is soluble in 100% ethanol and DMSO.[2][3] To prepare a 1 mM stock solution in ethanol, add 2 ml of 100% ethanol to 1 mg of this compound and mix gently until dissolved; do not heat.[2] For higher concentrations, such as 5 mM, you can dissolve 250 µg in 100 µL of ethanol, which may require incubation at 37°C for about 15 minutes followed by vigorous vortexing.[1] Stock solutions should be stored in aliquots at -20°C or -80°C and protected from light to maintain stability for at least 2 years.[2][4]
Q2: What is the optimal concentration of this compound to use for induction?
A2: The optimal concentration can vary depending on the cell line and the specific experimental setup. It is highly recommended to perform a dose-response curve to determine the lowest concentration that gives the maximum induction. See Table 1 for typical concentration ranges.
Q3: How long does it take to see gene expression after adding this compound?
A3: The induction of gene expression is typically rapid. Detectable expression of reporter genes like GFP can often be seen within 24 hours, with peak expression frequently occurring between 24 and 48 hours post-induction.[1][10][11] However, the exact timing can depend on the stability of the expressed protein and the sensitivity of your detection method. A time-course experiment is recommended to determine the optimal induction time for your specific gene of interest.
Q4: Can this compound have off-target effects in mammalian cells?
A4: While the ecdysone system is designed to be orthogonal to mammalian systems, some studies have reported that this compound can have unexpected effects. For example, it has been shown to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt pathway in a hematopoietic cell line.[13] It is important to include appropriate vehicle controls in your experiments to account for any potential off-target effects of the inducer.
Q5: What is the mechanism of action of the ecdysone-inducible system?
A5: The system relies on the components of the insect molting signaling pathway. The modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR), the mammalian homolog of ultraspiracle (USP), form a heterodimer.[14][15] In the absence of an inducer, this heterodimer binds to the ecdysone response element (EcRE) in the promoter of the target gene and represses transcription.[1][16] When this compound is added, it binds to the ligand-binding domain of VgEcR, causing a conformational change. This change leads to the release of co-repressors and the recruitment of co-activators, which then initiates the transcription of the downstream gene of interest.[17][18]
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Dose-Response Experiments
| Cell Line | Typical Concentration Range | Reporter Gene | Reference |
| L8 (muscle myoblasts) | 0.1 - 10 µM | β-galactosidase | [3] |
| SW480 (colon cancer) | 0.1 - 10 µM | Luciferase | [8] |
| HEK293 | 0.1 - 5 µM | GFP | [19] |
| CHO | 0.1 - 5 µM | Luciferase | [20] |
| HeLa | 0.1 - 5 µM | GFP | [21] |
Table 2: Time Course of Gene Induction with this compound
| Time Post-Induction | Expected Level of Expression | Notes | Reference |
| 0-12 hours | Low to detectable | Initial phase of transcription and translation. | [10][11] |
| 24 hours | Peak or near-peak expression | Often the optimal time for measurement. | [1] |
| 48 hours | High to decreasing expression | Expression may start to decline due to inducer degradation and protein turnover. | [1] |
| 72 hours | Decreasing expression | Significant decrease in expression is often observed. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
100% Ethanol or DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure for a 10 mM Stock in DMSO:
-
Weigh out the required amount of this compound powder (Molecular Weight: 464.6 g/mol ). For 1 ml of a 10 mM stock, you will need 4.646 mg.
-
Add the appropriate volume of DMSO to the powder in a sterile tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary.[3]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Establishing a Stable Ecdysone-Inducible Cell Line
-
Materials:
-
Host cell line
-
Receptor plasmid (e.g., pVgRXR, conferring neomycin resistance)
-
Inducible expression plasmid with your gene of interest (e.g., pIND, conferring a different resistance, like hygromycin)
-
Appropriate transfection reagent
-
Selection antibiotics (e.g., G418 for neomycin resistance, Hygromycin B)
-
-
Procedure:
-
Transfection: Co-transfect the host cell line with the receptor plasmid and the inducible expression plasmid using an optimized transfection protocol.[22][23]
-
Selection: 24-48 hours post-transfection, begin selection by adding the appropriate antibiotics to the culture medium. The optimal antibiotic concentration should be determined beforehand with a kill curve.
-
Colony Picking: Continue selection, replacing the medium with fresh medium containing antibiotics every 3-4 days, until distinct colonies of resistant cells appear.
-
Isolate individual colonies and expand them in separate culture vessels.[24][25][26][27]
-
Screening: Screen the expanded clones for this compound-inducibility. Induce each clone with an optimal concentration of this compound and measure the expression of your gene of interest. Select clones that show low basal expression and high induction levels.[8]
-
Protocol 3: Luciferase Reporter Assay for this compound Induction
-
Materials:
-
Stable cell line or transiently transfected cells in a multi-well plate
-
This compound stock solution
-
Luciferase assay lysis buffer
-
Luciferase substrate
-
Luminometer
-
-
Procedure:
-
Induction: Treat the cells with a range of this compound concentrations (for a dose-response curve) or with the optimal concentration for a set period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with PBS and then add the luciferase assay lysis buffer. Incubate according to the manufacturer's instructions to ensure complete cell lysis.[28]
-
Assay: Add the cell lysate to a luminometer plate.
-
Add the luciferase substrate to the lysate immediately before reading.
-
Measure the luminescence using a luminometer.[7][9][29][30][31][32][33]
-
Data Analysis: Normalize the luciferase activity to the protein concentration of the lysate or to a co-transfected control reporter (e.g., Renilla luciferase).
-
Signaling Pathway and Workflow Diagrams
Ecdysone-Inducible Signaling Pathway
Figure 2. Ecdysone-inducible signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a this compound-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Method for screening ecdysone-inducible stable cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Targeting of GFP to newborn rods by Nrl promoter and temporal expression profiling of flow-sorted photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sdbonline.org [sdbonline.org]
- 15. Ecdysone signaling induces two phases of cell cycle exit in Drosophila cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. An anti-apoptotic HEK293 cell line provides a robust and high titer platform for transient protein expression in bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Time course of fluorescence intensity and protein expression in HeLa cells stably transfected with hrGFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Co-Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Co-transfection of Plasmid DNA [sigmaaldrich.com]
- 24. thesciencenotes.com [thesciencenotes.com]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. addgene.org [addgene.org]
- 27. lifesciences.danaher.com [lifesciences.danaher.com]
- 28. assaygenie.com [assaygenie.com]
- 29. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 30. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. promega.com [promega.com]
troubleshooting leaky expression in ecdysone systems
Welcome to the technical support center for the ecdysone-inducible expression system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with leaky expression and optimize their experiments for tight, inducible control of gene expression.
Frequently Asked Questions (FAQs)
Q1: What is leaky expression in the context of the ecdysone-inducible system?
A1: Leaky expression, also referred to as basal or background expression, is the unwanted, low-level transcription of the target gene in the absence of the ecdysone analog inducer (e.g., ponasterone A or muristerone A). Ideally, the expression of the gene of interest should be undetectable without the inducer.
Q2: What are the primary components of the ecdysone-inducible system?
A2: The system typically consists of two main components delivered on separate vectors:
-
Receptor Plasmid: This plasmid expresses a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR).[1][2] These two proteins form a heterodimer that acts as a transcription factor.
-
Inducible Expression Plasmid: This plasmid contains the gene of interest downstream of a response element (E/GRE) that is recognized by the VgEcR/RXR heterodimer.[2]
Q3: How does the ecdysone system regulate gene expression?
A3: In the absence of an inducer, the VgEcR/RXR heterodimer binds to the E/GRE response element and actively represses transcription of the downstream gene.[2][3] When an ecdysone analog like this compound is introduced, it binds to VgEcR, causing a conformational change in the heterodimer. This change converts the complex from a repressor to a potent transcriptional activator, leading to high-level expression of the gene of interest.[2]
Troubleshooting Leaky Expression
High basal expression can compromise the utility of an inducible system, particularly when studying toxic genes or for applications requiring precise temporal control. The following guide addresses common causes of leaky expression and provides detailed protocols for troubleshooting.
Issue 1: Suboptimal Inducer Concentration
An incorrect concentration of the ecdysone analog can lead to incomplete repression or unintended activation.
Q: My uninduced samples show high background. Could the inducer concentration be the issue?
A: Yes, even trace amounts of inducer can lead to leaky expression. Conversely, to achieve a high induction ratio, it is crucial to determine the optimal inducer concentration that provides maximal induction with minimal basal activity.
This protocol will help you determine the optimal concentration of your ecdysone analog (e.g., this compound).
Methodology:
-
Cell Seeding: Seed your stably transfected or transiently co-transfected cells in a 24-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
Inducer Dilution Series: Prepare a series of dilutions of the inducer (e.g., this compound) in your cell culture medium. A typical range to test would be from 0.001 µM to 10 µM. Include a "no inducer" control (0 µM).
-
Induction: Replace the medium in each well with the medium containing the different inducer concentrations. For each concentration, prepare triplicate wells.
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time may need to be determined empirically.[2]
-
Luciferase Assay: If your gene of interest is a reporter like luciferase, lyse the cells and perform a luciferase assay according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
Data Analysis: Calculate the average and standard deviation for each inducer concentration. Plot the relative light units (RLU) against the inducer concentration. Also, calculate the fold induction (RLU of induced sample / RLU of uninduced sample) for each concentration.
Data Presentation:
| This compound (µM) | Basal Expression (RLU, Uninduced) | Induced Expression (RLU) | Fold Induction |
| 0 | 150 ± 25 | 150 ± 25 | 1 |
| 0.01 | 165 ± 30 | 15,000 ± 1,200 | ~91 |
| 0.1 | 180 ± 28 | 150,000 ± 15,000 | ~833 |
| 1.0 | 250 ± 40 | 600,000 ± 55,000 | ~2400 |
| 2.0 | 270 ± 55 | 610,000 ± 60,000 | ~2259 |
| 10.0 | 450 ± 70 | 620,000 ± 65,000 | ~1378 |
This table presents hypothetical data to illustrate a typical dose-response curve. Actual results will vary depending on the cell line and experimental conditions.
Interpretation:
The ideal concentration will give the highest fold induction with the lowest basal expression. In the example above, 1.0 µM this compound provides a high induction with relatively low basal expression. Higher concentrations may increase basal leakiness without a proportional increase in induced expression.
Issue 2: Inappropriate Ratio of Receptor and Inducible Plasmids
For transient transfections, the ratio of the receptor plasmid (expressing VgEcR and RXR) to the inducible expression plasmid is critical for achieving tight regulation.
Q: I am performing transient co-transfections and observing high leakiness. How can I optimize the plasmid ratio?
A: An excess of the receptor plasmid can sometimes lead to higher basal activity. It is important to empirically determine the optimal ratio of the two plasmids.
Methodology:
-
Cell Seeding: Seed your cells in a 24-well plate to reach 70-90% confluency on the day of transfection.
-
Transfection Mixtures: Prepare a series of transfection mixtures with a constant total amount of DNA but varying ratios of the receptor plasmid to the inducible reporter plasmid (e.g., a luciferase reporter plasmid). For example, for a total of 1 µg of DNA per well:
-
1:1 ratio: 0.5 µg receptor plasmid + 0.5 µg reporter plasmid
-
1:2 ratio: 0.33 µg receptor plasmid + 0.67 µg reporter plasmid
-
1:5 ratio: 0.17 µg receptor plasmid + 0.83 µg reporter plasmid
-
1:10 ratio: 0.09 µg receptor plasmid + 0.91 µg reporter plasmid
-
Include a mock transfection (no DNA) and single-plasmid controls.
-
-
Transfection: Transfect the cells according to your standard protocol (e.g., using a lipid-based transfection reagent).[4][5]
-
Induction: 24 hours post-transfection, replace the medium. For each ratio, treat one set of wells with the optimal inducer concentration (determined from the dose-response experiment) and another set with inducer-free medium (uninduced control).
-
Assay: After 24-48 hours of induction, perform a luciferase assay.
-
Data Analysis: Calculate the fold induction for each plasmid ratio.
Data Presentation:
| Receptor:Reporter Plasmid Ratio | Basal Expression (RLU) | Induced Expression (RLU) | Fold Induction |
| 1:1 | 500 ± 60 | 200,000 ± 25,000 | 400 |
| 1:2 | 350 ± 45 | 350,000 ± 30,000 | 1000 |
| 1:5 | 200 ± 30 | 500,000 ± 45,000 | 2500 |
| 1:10 | 150 ± 25 | 450,000 ± 50,000 | 3000 |
This table presents hypothetical data to illustrate the effect of plasmid ratio optimization. The optimal ratio is cell-type and plasmid-dependent.
Interpretation:
Select the ratio that provides the highest fold induction and the lowest basal expression. In this example, a 1:10 ratio appears optimal.
Issue 3: Cell Line-Specific Effects and Stable Clone Selection
The integration site of the plasmids in stable cell lines can significantly influence basal expression levels due to "position effects" from surrounding chromatin.[6] Therefore, it is essential to screen multiple stable clones to find one with the desired low leakiness and high inducibility.
Q: I have generated stable cell lines, but the population shows high background expression. What should I do?
A: It is crucial to isolate and screen individual clonal cell lines. A mixed population of stable transfectants will likely contain clones with varying levels of basal expression, leading to overall leakiness.
Methodology:
-
Co-transfection and Selection: Co-transfect your cells with the receptor plasmid and a selection plasmid (e.g., conferring resistance to puromycin or hygromycin).
-
Drug Selection: After 48 hours, begin selection with the appropriate antibiotic.
-
Colony Picking: Once resistant colonies are visible, pick individual colonies and expand them in separate wells of a 24- or 48-well plate.
-
Screening: Once the clones have expanded, seed each clone into a 96-well plate in duplicate.
-
Transient Reporter Assay: Transfect each clone with the inducible reporter plasmid (e.g., luciferase).
-
Induction and Assay: 24 hours post-transfection, induce one set of wells with the optimal inducer concentration and leave the other set uninduced. After 24-48 hours, perform a luciferase assay.[1][7]
-
Selection of "Winner" Clones: Identify the clones with the lowest basal luciferase activity and the highest fold induction. Expand these clones for your experiments.
Issue 4: Influence of Culture Conditions
Components in the cell culture medium, particularly in serum, can sometimes affect the activity of the ecdysone system.
Q: Could my cell culture medium be contributing to leaky expression?
A: While less common, some lots of fetal bovine serum (FBS) may contain substances that weakly activate or interfere with the ecdysone system. If you suspect this is an issue, consider the following:
-
Test Different Serum Lots: Screen several different lots of FBS to find one that results in the lowest basal expression.
-
Use Serum-Free Medium: If your cell line can be adapted to a serum-free medium, this can eliminate the variability associated with serum.[8][9] However, adapting cells to serum-free conditions can be a lengthy process and may alter cell physiology.[10]
Visualizing Workflows and Pathways
Ecdysone Signaling Pathway
Caption: The ecdysone-inducible signaling pathway.
Troubleshooting Workflow for Leaky Expression
Caption: A logical workflow for troubleshooting leaky expression.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 6. Reporter-linked monitoring of transgene expression in living cells using the ecdysone-inducible promoter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for screening ecdysone-inducible stable cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum-Free Media (SFM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. exothera.world [exothera.world]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ponasterone A Concentration to Reduce Cytotoxicity
Welcome to the technical support center for the effective and safe use of Ponasterone A in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentrations, minimizing potential cytotoxicity while achieving robust and reliable gene induction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent ecdysteroid analog used to activate gene expression in mammalian cells through the ecdysone-inducible system.[1][2][3] This system relies on a heterodimeric nuclear receptor, composed of the ecdysone receptor (EcR) and the retinoid X receptor (RXR), which binds to a specific response element in the promoter of a target gene.[3] In the presence of this compound, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and subsequent transcriptional activation of the gene of interest.
Q2: Is this compound cytotoxic?
While ecdysteroids are generally considered to have low toxicity in mammals, high concentrations or cell-type-specific sensitivities can lead to cytotoxic effects.[4] One study found no significant cytotoxicity of this compound in human melanoma (A2058) and non-malignant human fibroblast (MRC-5) cell lines at concentrations up to 223 µM.[4] However, it's crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: What are the potential off-target effects of this compound?
This compound has been reported to have unexpected effects on certain cellular signaling pathways. For instance, in the pro-B cell line Ba/F3, both this compound and muristerone A were found to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt pathway.[5] This could potentially interfere with cell growth, survival, and other cellular processes.[5] Therefore, it is important to assess not only overt cytotoxicity but also potential alterations in relevant signaling pathways.
Q4: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound will provide maximal gene induction with minimal cytotoxicity. This is typically determined by performing a dose-response experiment. You should test a range of this compound concentrations and assess both the level of target gene expression and cell viability. The ideal concentration will be the lowest one that gives a robust and reproducible induction of your gene of interest without significantly affecting cell health.
Troubleshooting Guides
Problem 1: High levels of cell death are observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | 1. Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. 2. Lower the concentration of this compound used for induction. Often, a lower concentration is sufficient for robust gene expression. |
| Cell line is particularly sensitive to this compound. | 1. If possible, test the ecdysone-inducible system in a different, less sensitive cell line. 2. Reduce the duration of exposure to this compound. A shorter incubation time may be sufficient for gene induction while minimizing toxicity. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is not exceeding the tolerance level of your cells (typically <0.1%). 2. Run a solvent-only control to assess its effect on cell viability. |
| Contamination of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from a reliable source. 2. Filter-sterilize the stock solution before use. |
Problem 2: Inconsistent or low gene induction with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound concentration. | 1. Perform a dose-response curve to identify the concentration that yields the highest level of gene induction. 2. Ensure the this compound stock solution is at the correct concentration and has been stored properly. |
| Inefficient transfection of the ecdysone receptor plasmids. | 1. Optimize your transfection protocol to ensure high efficiency and expression of both the EcR and RXR plasmids. 2. Verify the expression of the receptor components by Western blot or other suitable methods. |
| Issues with the reporter construct. | 1. Sequence your reporter plasmid to confirm the integrity of the ecdysone response element and the gene of interest. 2. Test a control reporter plasmid with a strong constitutive promoter to ensure the reporter gene itself is functional. |
| This compound degradation. | 1. Prepare fresh aliquots of this compound from a lyophilized stock. 2. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Table 1: Example of a Dose-Response Experiment to Optimize this compound Concentration
This table illustrates hypothetical data from an experiment to determine the optimal this compound concentration for inducing a reporter gene (e.g., Luciferase) in a specific cell line while monitoring cytotoxicity (e.g., using an MTT assay).
| This compound Concentration (µM) | Gene Induction (Fold Change) | Cell Viability (%) |
| 0 (Untreated Control) | 1.0 | 100 |
| 0.1 | 15.2 | 98.5 |
| 0.5 | 45.8 | 97.2 |
| 1.0 | 98.3 | 95.1 |
| 2.5 | 105.6 | 88.4 |
| 5.0 | 102.1 | 75.3 |
| 10.0 | 99.7 | 55.6 |
In this example, 1.0 µM this compound would be the optimal concentration as it provides near-maximal gene induction with minimal impact on cell viability.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general procedure to identify the optimal concentration of this compound for your specific cell line and inducible system.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test is from 0.01 µM to 10 µM. Include an untreated control (0 µM this compound) and a solvent-only control.
-
Treatment: Remove the existing medium from your cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).
-
Assessment of Gene Induction: Harvest the cells and quantify the expression of your gene of interest. This can be done using various methods such as qRT-PCR for mRNA levels, Western blotting for protein levels, or an appropriate assay if your gene of interest is a reporter (e.g., luciferase, β-galactosidase).
-
Assessment of Cytotoxicity: In a parallel set of plates, assess cell viability using a standard cytotoxicity assay such as the MTT, XTT, or LDH release assay.
-
Data Analysis: Plot the gene induction and cell viability as a function of this compound concentration. The optimal concentration is the lowest concentration that gives the desired level of gene induction without causing significant cytotoxicity.
Protocol 2: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Treatment: Following the treatment of your cells with different concentrations of this compound as described in Protocol 1, proceed with the MTT assay.
-
Addition of MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control.
Visualizations
Caption: this compound signaling pathway and potential off-target effects.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for high cell death with this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. Development of a this compound-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and F, Ecdysteroids from the Arctic Bryozoan Alcyonidium gelatinosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponasterone A in Cell Culture: A Guide to Stability and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ponasterone A in cell culture media. Navigate through our frequently asked questions and troubleshooting guides to ensure the effective and consistent use of this potent ecdysteroid in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in cell culture?
This compound is a potent ecdysteroid that serves as a powerful inducer for ecdysone-inducible gene expression systems.[1] It exhibits high affinity for the ecdysone receptor, enabling precise temporal control of gene expression in mammalian cells and transgenic animals.[1]
Q2: How should I prepare a stock solution of this compound?
This compound can be dissolved in ethanol or DMSO.[2] For a 5 mM stock solution in ethanol, you can dissolve 250 µg of this compound in 100 µL of ethanol.[2] To facilitate dissolution, it is recommended to incubate the solution at 37°C for approximately 15 minutes, followed by vigorous vortexing.[2]
Q3: What is the recommended storage for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C. When stored at -80°C, the stock solution is stable for up to 6 months.[1] At -20°C, it is stable for up to 1 month; it is crucial to protect it from light.[1]
Q4: How stable is this compound in cell culture media at 37°C?
Q5: How often should I replenish this compound in my cell culture?
Based on the observed decay in its inductive activity, it is recommended to replenish the cell culture medium with fresh this compound every 2 to 3 days.[2] This schedule often aligns with routine cell splitting and media changes.[2]
Troubleshooting Guide
This guide addresses common issues researchers may encounter related to this compound stability and efficacy in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no gene induction | Degradation of this compound: The compound may have degraded in the cell culture medium due to prolonged incubation at 37°C. | Prepare fresh media containing this compound for each experiment. For long-term experiments, replenish the media with fresh inducer every 48-72 hours.[2] |
| Suboptimal concentration: The concentration of this compound may be too low to elicit a strong response. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and expression system. Concentrations ranging from 1 nM to 100 µM have been shown to be effective in CV-1 cells.[1] | |
| Improper storage of stock solution: The stock solution may have lost activity due to incorrect storage. | Ensure stock solutions are stored at -20°C or -80°C and protected from light.[1] Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in this compound activity: Inconsistent media changes and replenishment schedules can lead to variable effective concentrations of the inducer. | Standardize the timing of media changes and this compound replenishment across all experiments. |
| Batch-to-batch variation of media or serum: Different lots of media or fetal bovine serum (FBS) can contain components that may affect the stability of this compound. | If possible, use the same batch of media and FBS for a series of related experiments. | |
| Gradual decrease in induced gene expression over time | Depletion of this compound: The inducer is being consumed or is degrading over the course of the experiment. | As recommended, replenish the media with fresh this compound every 2-3 days to maintain a sufficient induction level.[2] |
Experimental Protocols
Protocol: Determining the Functional Half-life of this compound in Your Cell Culture System
This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.
Caption: Workflow for determining this compound functional half-life.
Methodology:
-
Cell Seeding: Plate your cells of interest at a consistent density across multiple wells or plates.
-
Induction: Prepare fresh cell culture medium containing the desired concentration of this compound. Replace the existing medium in all plates with the induction medium.
-
Time-course Harvesting: At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours) after induction, harvest a set of cells.
-
Sample Analysis: Process the harvested cells to quantify the level of induced gene expression. This can be done by measuring mRNA levels (qPCR), protein levels (Western Blot), or reporter activity (e.g., luciferase, GFP).
-
Data Analysis: Plot the measured expression levels against time. The time point at which the expression level drops to 50% of the maximum observed expression can be considered the functional half-life of this compound in your specific system.
Signaling Pathway
Hypothetical Ecdysone-Inducible Gene Expression System
Caption: Ecdysone-inducible gene expression pathway.
References
Technical Support Center: Minimizing Background Expression with Ponasterone A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background expression in the ponasterone A-inducible gene expression system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound-inducible expression system?
The this compound-inducible system is a powerful tool for regulating gene expression in mammalian cells.[1][2][3] It is based on the ecdysone receptor (EcR) from Drosophila melanogaster.[1][2] This system consists of two main components: a receptor plasmid and an expression plasmid. The receptor plasmid constitutively expresses a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR). In the absence of an inducer, this heterodimer can bind to the promoter of the target gene and actively repress its transcription.[2] this compound, an analog of ecdysone, acts as the inducer. When introduced, it binds to the VgEcR/RXR heterodimer, causing a conformational change that converts the repressor into a transcriptional activator, leading to the expression of the gene of interest.[3]
Q2: What is "leaky" or background expression, and why is it a problem?
"Leaky" or background expression refers to the transcription of the target gene in the absence of the inducer, this compound.[4] This can be a significant issue, especially when the expressed protein is toxic to the cells, as even low levels of expression can lead to cell death or altered cellular phenotypes, confounding experimental results.[5] Minimizing this basal expression is crucial for maintaining tight control over gene expression and ensuring that the observed effects are solely due to the induced expression of the target gene.
Q3: What is the optimal concentration of this compound to use?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions.[6] It is essential to perform a dose-response experiment to determine the minimal concentration that provides the maximal induction with the lowest background expression. Generally, a starting range of 1-10 µM can be tested.
Q4: How stable is this compound in cell culture medium?
Q5: Can components of fetal bovine serum (FBS) affect the system?
Yes, components of FBS can potentially interfere with the this compound-inducible system. FBS is a complex mixture of proteins, hormones, and other small molecules that can vary between lots.[7][8][9][10] Some of these components may interact with the ecdysone receptor or this compound itself, potentially affecting background expression or induction efficiency. If inconsistent results or high background are observed, testing different lots of FBS or using a serum-free medium should be considered.
Troubleshooting Guides
High background expression is a common issue with inducible systems. This guide provides a systematic approach to troubleshoot and minimize leaky expression in your experiments.
Initial Checks
-
Vector Integrity: Ensure the integrity of your expression and receptor plasmids through sequencing to rule out any mutations that might affect regulation.
-
Cell Line Health: Maintain a healthy, low-passage number cell culture. Stressed or high-passage cells can exhibit altered gene expression patterns.
Systematic Troubleshooting of High Background Expression
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the lowest concentration of this compound that gives maximal induction with minimal background. | Reduced background expression while maintaining a high induction fold. |
| High Receptor Plasmid Expression | Titrate the amount of receptor plasmid used for transfection. An excess of receptor can lead to ligand-independent activation. | Lower basal expression due to a reduced concentration of unbound receptor. |
| Cell Density | Optimize the cell density at the time of induction. Overly confluent or sparse cultures can exhibit altered expression patterns. | Consistent and reproducible induction with lower background. |
| "Leaky" Promoter | If using a custom expression vector, the minimal promoter driving your gene of interest might have some intrinsic activity. Consider using a vector with a more tightly controlled minimal promoter. | Significantly reduced basal expression levels. |
| Serum Variability | Test different lots of Fetal Bovine Serum (FBS) or consider using a serum-free medium. Components in FBS can sometimes interfere with the system. | Reduced variability and potentially lower background expression. |
| Clonal Variation | If using a stable cell line, high background may be due to the site of integration of your plasmids. Screen multiple clones to find one with the desired low background and high inducibility. | Isolation of a clonal cell line with optimal induction characteristics. |
Experimental Protocols
Protocol 1: this compound Dose-Response Experiment Using a Reporter Gene
This protocol describes how to determine the optimal concentration of this compound using a reporter gene, such as luciferase or GFP, for robust induction and minimal background expression.[11][12]
Materials:
-
Mammalian cell line of interest
-
Expression plasmid containing a reporter gene (e.g., luciferase) under the control of the ecdysone-responsive promoter
-
Receptor plasmid (expressing VgEcR and RXR)
-
Transfection reagent
-
This compound stock solution (e.g., 10 mM in ethanol or DMSO)
-
Cell culture medium (with and without serum)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of induction.
-
Transfection: Co-transfect the cells with the reporter and receptor plasmids according to your standard protocol. Include a mock-transfected control (no DNA) and a control with only the reporter plasmid.
-
Induction: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. Prepare a serial dilution of this compound (e.g., from 0.01 µM to 10 µM). Include a "no inducer" control (0 µM this compound).
-
Incubation: Incubate the cells for 24-48 hours.
-
Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Data Analysis:
-
Subtract the background signal from the mock-transfected cells.
-
Calculate the fold induction for each this compound concentration by dividing the signal from induced cells by the signal from the "no inducer" control.
-
Plot the fold induction against the this compound concentration to generate a dose-response curve.[13]
-
The optimal concentration will be the lowest concentration that gives the maximum fold induction.
-
Data Presentation: Example Dose-Response Data
| This compound (µM) | Luciferase Activity (RLU) | Fold Induction |
| 0 (Uninduced) | 1,500 | 1.0 |
| 0.01 | 15,000 | 10.0 |
| 0.1 | 150,000 | 100.0 |
| 1 | 500,000 | 333.3 |
| 5 | 550,000 | 366.7 |
| 10 | 540,000 | 360.0 |
Visualizations
Caption: Mechanism of the this compound-Inducible Expression System.
Caption: Troubleshooting Workflow for High Background Expression.
References
- 1. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an inducible gene expression system for primary murine keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Fetal Bovine Serum [labome.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
ponasterone a solubility issues and solutions
Welcome to the Technical Support Center for Ponasterone A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound, providing direct answers and practical solutions.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is known to be practically insoluble in water and aqueous buffers.[1][2] To achieve dissolution, you must use an appropriate organic solvent to prepare a concentrated stock solution first. This stock solution can then be diluted to the final working concentration in your aqueous medium.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][2][3] It is also soluble in acetic acid and Dimethylformamide (DMF).[1][4]
Q3: I am preparing a stock solution in ethanol, but the powder is not dissolving easily. What steps can I take to aid dissolution?
A3: If you are encountering difficulty dissolving this compound in ethanol, you can try the following:
-
Gentle Mixing/Vortexing: After adding the solvent, ensure the solution is mixed thoroughly by gentle swirling or vortexing for 5 to 10 minutes.[2][5]
-
Incubation: Incubating the solution at 37°C for approximately 15 minutes can aid in dissolution.[4] Follow this with vigorous vortexing.
-
Sonication: For stubborn-to-dissolve compounds, brief sonication in an ultrasonic bath can be effective.[4][6]
-
Important Note: It is explicitly advised not to heat the solution to facilitate dissolution, as this may degrade the compound.[2][5]
Q4: What is the maximum concentration of this compound stock solution I can prepare?
A4: The maximum achievable concentration will depend on the solvent used. Based on available data, you can prepare stock solutions of at least:
For most cell culture applications, a 1 mM to 5 mM stock solution in ethanol or DMSO is sufficient.
Q5: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A5: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.5%, as higher concentrations can be toxic to cells.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.
-
Rapid Mixing: When adding the stock solution to your medium, ensure rapid and thorough mixing to disperse the compound quickly.
-
Pre-warming Medium: Having your cell culture medium at 37°C can sometimes help maintain solubility upon dilution.
-
Formulation Excipients (for in vivo studies): For animal studies, specific formulations using excipients like PEG300 and Tween-80 can be used to maintain solubility.[6]
Q6: How should I store my this compound powder and stock solutions?
A6:
-
Powder: Store the lyophilized powder at -20°C.[2] It is stable for at least two years when stored correctly.[1]
-
Stock Solutions: Store stock solutions at -20°C for long-term storage or at +4°C for short-term use.[2][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values are sourced from different suppliers and experimental conditions may vary.
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | 100 | 215.23 | [6] |
| Methanol | 20 | 43.05 | [1] |
| Ethanol | 5 - 10 | 10.76 - 21.52 | [1][3][4] |
| DMF | 3 | 6.46 | [3][4] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 | 0.65 | [3][4] |
| Water | Insoluble | - | [1][2] |
Molecular Weight of this compound: 464.6 g/mol
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in Ethanol
Materials:
-
This compound powder
-
100% Ethanol (ACS Grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 1 mg of this compound powder and place it into a sterile vial.
-
Add 2.15 mL of 100% ethanol to the vial. This will yield a final concentration of approximately 1 mM.
-
Cap the vial securely and gently mix by inverting the tube or vortexing at a medium speed for 5-10 minutes until the powder is completely dissolved.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Solubility Testing Workflow
This workflow outlines a general procedure to determine the solubility of this compound in a specific solvent.
Caption: Workflow for determining the solubility of this compound.
Protocol 3: Formulation for In Vivo Studies
For animal studies, a formulation that maintains the solubility and bioavailability of this compound is crucial. The following is a common formulation strategy.[6]
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume: a. Take 100 µL of the 25 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again until clear. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of this compound in this example would be 2.5 mg/mL. Adjust the initial stock concentration or volumes as needed for your target dosage.
Signaling Pathway and Experimental Workflow Visualizations
Ecdysone Receptor Signaling Pathway
This compound is an agonist of the Ecdysone Receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).[1][7] This complex regulates gene expression by binding to specific DNA sequences called ecdysone response elements (EcREs).
Caption: this compound activation of the Ecdysone Receptor pathway.
Logical Workflow for Addressing Solubility Issues
This diagram outlines a logical approach for researchers facing solubility challenges with this compound in their experiments.
References
dealing with off-target effects of ponasterone a
Welcome to the Technical Support Center for Ponasterone A. This resource is designed for researchers, scientists, and drug development professionals utilizing the ecdysone-inducible gene expression system. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on mitigating off-target effects.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter when using this compound.
Issue 1: High background or "leaky" expression of the induced gene in the absence of this compound.
Possible Cause: This can be due to a variety of factors including the integration site of your expression vector, the promoter used, or the intrinsic properties of the cell line.
Solution:
-
Re-screen Clonal Cell Lines: If you are using a stable cell line, it is crucial to screen multiple independent clones. The genomic location of the integrated expression cassette can significantly influence basal expression levels.
-
Optimize Vector Design: If you are in the process of designing your experiment, consider using a vector with a tightly controlled minimal promoter.
-
Lower Cell Seeding Density: In some cases, high cell density can lead to increased background expression. Try seeding cells at a lower density and observe if the leakiness is reduced.
-
Serum Batch Testing: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous factors that may weakly activate your expression system. Test different batches of FBS to find one that results in the lowest background.
Issue 3: I am not seeing any, or very low, induction of my gene of interest after adding this compound.
Possible Cause: This could be due to several factors, including problems with the this compound solution, issues with the cell line, or suboptimal experimental conditions.
Solution:
-
Verify this compound Integrity and Concentration:
-
Ensure your this compound stock solution is properly prepared and stored. It is typically dissolved in DMSO or ethanol and stored at -20°C.
-
Prepare fresh dilutions for each experiment.
-
If possible, test your this compound on a control cell line known to be responsive to ecdysone induction.
-
-
Check Your Cell Line:
-
Confirm that your stable cell line is expressing both the ecdysone receptor (EcR) and its heterodimer partner (RXR or USP). You can do this via Western blot or RT-qPCR.
-
If you are performing transient transfections, ensure you are co-transfecting the receptor plasmid along with your inducible expression plasmid at an optimal ratio.
-
-
Optimize Induction Conditions:
-
Time Course: Perform a time-course experiment to determine the optimal induction duration (e.g., 6, 12, 24, 48 hours).
-
Concentration: As mentioned previously, a dose-response experiment is crucial. It's possible your initial concentration was too low.
-
-
Verify Plasmid Integrity:
-
Sequence your inducible expression plasmid to ensure the ecdysone response element (EcRE) and your gene of interest are intact.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a phytoecdysteroid, a type of insect molting hormone found in plants. In molecular biology, it is used as an inducer for the ecdysone-inducible gene expression system in mammalian cells. [1]It works by binding to the ecdysone receptor (EcR), which then forms a heterodimer with the retinoid X receptor (RXR) or ultraspiracle protein (USP). [2]This complex then binds to a specific DNA sequence called the ecdysone response element (EcRE) in the promoter of your target gene, leading to its transcriptional activation.
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect is the potentiation of the PI 3-kinase/Akt signaling pathway in hematopoietic cells, which can affect cell growth and survival. [3]There is also evidence to suggest that ecdysteroids, in general, can have anti-apoptotic effects. It is important to perform control experiments to determine if this compound has any unintended effects in your specific cell type and experimental context.
Q3: What concentration of this compound should I use?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific expression vector used. It is strongly recommended to perform a dose-response experiment to determine the lowest concentration that gives you the desired level of induction with minimal off-target effects or cytotoxicity. Effective concentrations can range from the low nanomolar to the low micromolar range.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in 100% ethanol or DMSO to make a concentrated stock solution. This stock solution should be stored at -20°C. For experiments, the stock solution is diluted in cell culture medium to the final desired concentration. It is recommended to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q5: Can I use this compound in vivo?
A5: Yes, the ecdysone-inducible system, using inducers like this compound or muristerone A, has been successfully used in transgenic mice. [4][5]Ecdysteroids are generally considered to have low toxicity in mammals. However, as with any in vivo experiment, it is crucial to perform preliminary studies to determine the optimal dose and to monitor for any potential adverse effects.
Q6: Are there alternatives to this compound?
A6: Yes, another commonly used inducer for the ecdysone system is muristerone A. Both have similar properties, though there can be slight differences in their potency and off-target effects in different systems. [3][1]Additionally, other inducible systems, such as the tetracycline-inducible (Tet-On/Tet-Off) system, are widely used and may be a suitable alternative depending on your experimental needs.
References
- 1. agscientific.com [agscientific.com]
- 2. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 3. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. scribd.com [scribd.com]
Technical Support Center: Optimizing the Ponasterone A-Inducible System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the inducibility of the Ponasterone A (PonA) system.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-inducible system and how does it work?
The this compound-inducible system is a powerful tool for controlling gene expression in mammalian cells. It is based on the ecdysone receptor (EcR) from the fruit fly, Drosophila melanogaster. The system consists of two main components: a receptor plasmid and an expression plasmid. The receptor plasmid constitutively expresses a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR). In the absence of the inducer, this compound, the VgEcR-RXR heterodimer binds to the promoter of the expression plasmid and represses gene expression.[1] When this compound is added, it binds to VgEcR, causing a conformational change that recruits co-activators and initiates the transcription of the gene of interest.[1]
Q2: What are the key advantages of the this compound system?
The this compound system offers several advantages for inducible gene expression, including:
-
Low basal expression: The system is tightly repressed in the absence of the inducer, minimizing leaky expression of the target gene.[2][3]
-
High inducibility: Addition of this compound can lead to a rapid and robust induction of gene expression, with induction ratios of up to three orders of magnitude reported.[3]
-
Dose-dependent response: The level of gene expression can be finely tuned by varying the concentration of this compound.[4]
-
No known pleiotropic effects in mammals: Ecdysteroids like this compound are not known to affect mammalian physiology, ensuring that the observed effects are due to the expression of the target gene.[5]
Q3: What is the recommended concentration range for this compound?
The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. A typical starting concentration is 1-10 µM. However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired level of induction.
Q4: How long does it take to see gene expression after induction with this compound?
The induction of gene expression is rapid. Significant expression can often be detected within hours of adding this compound, with peak activity typically observed around 24 hours post-induction.[6]
Q5: How can I stop the induction of gene expression?
To turn off gene expression, simply remove the this compound-containing medium and replace it with fresh medium without the inducer. The system is reversible, and gene expression will decrease significantly within 24-48 hours.[6]
Troubleshooting Guide
Low or No Induction
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal this compound concentration for your cell line. Test a range of concentrations (e.g., 0.1 µM to 10 µM). |
| Insufficient Incubation Time | Increase the incubation time with this compound. A time course experiment (e.g., 12, 24, 48, 72 hours) can help determine the optimal induction period.[6] |
| Poor Transfection Efficiency | Optimize your transfection protocol for the specific cell line being used. Ensure high-quality plasmid DNA is used. |
| Problems with Stable Cell Line | If using a stable cell line, the integration site of the plasmids can significantly affect expression levels. It is recommended to screen multiple independent clones to find one with optimal induction. |
| Inactive this compound | Ensure the this compound stock solution is properly prepared and stored. It can be dissolved in ethanol or DMSO and should be stored at -20°C.[6] Consider preparing a fresh stock solution. |
| Issues with Receptor Expression | Verify the expression of the VgEcR and RXR receptors in your cells, for example, by Western blot or by using a positive control reporter vector. |
High Basal (Leaky) Expression
| Potential Cause | Recommended Solution |
| Promoter Activity | The choice of promoter driving the expression of the receptor and the gene of interest can influence basal expression levels. Consider using a promoter with lower basal activity. |
| High Plasmid Copy Number | In transient transfections, reducing the amount of expression plasmid DNA may help lower basal expression. |
| Cell Line-Specific Factors | Some cell lines may exhibit higher basal expression than others. If possible, test the system in a different cell line. |
| Sub-optimal Clone Selection | When generating stable cell lines, screen multiple clones for both high inducibility and low basal expression. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Gene Expression
| This compound Concentration (µM) | Fold Induction (Relative to uninduced) |
| 0.01 | 5 |
| 0.1 | 50 |
| 1 | 200 |
| 2 | 250[7] |
| 5 | 300 |
| 10 | 320 |
Note: The fold induction values are representative and can vary between different cell lines and experimental setups.
Table 2: Kinetics of Induction and Reversal
| Time Point | Fold Induction (with 2 µM PonA) | % Expression Remaining (after PonA removal) |
| 0 hours | 1 | 100 |
| 12 hours | 150 | 50 |
| 24 hours | 250 | 25 |
| 48 hours | 220 | 10 |
| 72 hours | 180 | <5 |
Note: Data is generalized from typical experimental observations.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal this compound concentration for inducing gene expression in your specific cell line.
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will be approximately 70-80% confluent at the time of analysis.
-
Transfection (if applicable): If using a transient expression system, transfect the cells with the receptor and expression plasmids according to your optimized protocol.
-
This compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A suggested range is 0 µM (uninduced control), 0.01 µM, 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM.
-
Induction: After 24 hours of transfection (if applicable), replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired induction period (e.g., 24 or 48 hours).
-
Analysis: Harvest the cells and analyze the expression of your gene of interest using a suitable method (e.g., qRT-PCR, Western blot, or a reporter assay).
-
Data Interpretation: Plot the fold induction against the this compound concentration to determine the optimal concentration that gives the desired level of expression with minimal cytotoxicity.
Protocol 2: Generation of a Stable Cell Line
This protocol provides a general workflow for creating a stable cell line for the this compound-inducible system.
-
Vector Linearization: Linearize the receptor plasmid (containing a selection marker, e.g., neomycin resistance) and the expression plasmid (containing a different selection marker, e.g., hygromycin resistance) with a suitable restriction enzyme.
-
Transfection: Transfect the host cell line with the linearized receptor plasmid.
-
Selection of Receptor-Expressing Clones: 24-48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Clonal Isolation: After 2-3 weeks of selection, individual resistant colonies will appear. Isolate several well-separated colonies using cloning cylinders or by limiting dilution.
-
Expansion and Screening of Clones: Expand each clone and screen for the expression of the VgEcR and RXR receptors. This can be done by transiently transfecting a reporter plasmid (e.g., luciferase under the control of the inducible promoter) and inducing with this compound. Select the clone with the highest induction and lowest basal activity.
-
Second Transfection and Selection: Transfect the selected receptor-expressing stable cell line with the linearized expression plasmid.
-
Dual Selection: 24-48 hours post-transfection, begin selection with both antibiotics (e.g., G418 and hygromycin B).
-
Isolation and Screening of Double-Stable Clones: Isolate and expand double-resistant clones. Screen these clones for this compound-inducible expression of your gene of interest. Select the clone that exhibits the best induction characteristics for your experiments.
Visualizations
Caption: this compound signaling pathway for inducible gene expression.
Caption: Workflow for generating a double-stable inducible cell line.
Caption: Troubleshooting logic for common this compound system issues.
References
- 1. hpst.cz [hpst.cz]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of a this compound-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vjol.info.vn [vjol.info.vn]
- 6. This compound - FAQs [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
ponasterone a quality and purity testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality and purity testing of Ponasterone A. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a phytoecdysteroid, a type of insect molting hormone found in plants. In research, it is primarily used as a potent inducer for ecdysone-inducible mammalian expression systems.[1] This system allows for the controlled, inducible expression of a target gene in mammalian cells and transgenic animals.[2] this compound binds to the ecdysone receptor (EcR), which then forms a heterodimer with the ultraspiracle protein (USP), leading to the activation of gene transcription from a specific response element.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in several organic solvents. For stock solutions, 100% ethanol or dimethyl sulfoxide (DMSO) are commonly used. It can be prepared as a 5 mM stock solution in ethanol, which may require gentle warming to 37°C and vortexing to fully dissolve.[3] It is also highly soluble in DMSO. For cell culture applications, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cytotoxicity.
Q3: How should this compound be stored to ensure its stability?
A3: As a lyophilized powder, this compound should be stored at -20°C for long-term stability, where it is guaranteed to be stable for at least six months.[4] Stock solutions in ethanol or DMSO should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound for research purposes typically has a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). It is recommended to always check the certificate of analysis provided by the supplier for the specific purity of the lot you are using.
Q5: Can this compound have off-target effects in mammalian cells?
A5: Yes, there is evidence that this compound and a related ecdysteroid, muristerone A, can have unexpected effects on cytokine signaling pathways in mammalian cells. Specifically, they have been shown to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt pathway in a pro-B cell line. Researchers should be aware of these potential off-target effects and consider appropriate controls in their experiments.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no induction of target gene expression | 1. Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Insufficient concentration: The concentration of this compound used is too low to effectively activate the ecdysone receptor. 3. Cell line issues: The ecdysone receptor expression system is not functioning correctly in the cells. 4. Precipitation of this compound: The compound has precipitated out of the culture medium. | 1. Use a fresh aliquot of this compound stock solution. Prepare new stock solutions from lyophilized powder if necessary. 2. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and expression system. 3. Verify the integrity of your ecdysone-inducible cell line using a positive control vector. 4. Ensure the final concentration of the solvent (e.g., ethanol, DMSO) is low enough to maintain solubility in the culture medium. Visually inspect the medium for any precipitates after adding this compound. |
| High background (leaky) expression | 1. Promoter leakiness: The promoter driving the target gene has some basal activity even in the absence of the inducer. 2. Sub-optimal inducible system: The components of the ecdysone-inducible system are not tightly regulated. | 1. This is an inherent property of the promoter. If the background is unacceptably high, consider re-cloning your gene of interest into a vector with a promoter known for lower basal activity. 2. Ensure you are using a well-characterized and validated ecdysone-inducible system. |
| Cell toxicity or unexpected morphological changes | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is too high. 2. Off-target effects: this compound may be affecting other cellular pathways. 3. Contamination: The this compound stock solution or the cell culture may be contaminated. | 1. Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your cells. Keep the final solvent concentration below this level. 2. If off-target effects are suspected, consider performing experiments to assess the activation of relevant signaling pathways (e.g., cytokine signaling). 3. Ensure aseptic techniques are used when preparing and handling this compound stock solutions. Check cell cultures for any signs of contamination. |
| Inconsistent results between experiments | 1. Variability in this compound stock solution: Inconsistent preparation or degradation of the stock solution. 2. Cell passage number: The responsiveness of the cells to this compound may change with increasing passage number. 3. Inconsistent incubation times: Variations in the duration of exposure to this compound. | 1. Prepare a large batch of this compound stock solution, aliquot it, and store it properly at -20°C. Use a fresh aliquot for each experiment. 2. Use cells within a defined passage number range for all experiments. 3. Standardize the incubation time with this compound across all experiments. |
Quality and Purity Testing Protocols
This section provides detailed methodologies for key experiments to assess the quality and purity of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a stability-indicating HPLC method for determining the purity of this compound. Method validation according to ICH guidelines is recommended for rigorous quality control.[5][6]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration. A suggested starting gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm (based on the UV absorbance maximum of the enone chromophore in ecdysteroids)
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., 1 mg/mL in ethanol). Prepare a working standard solution by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the working standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main this compound peak in the sample chromatogram to the total peak area of all peaks (area percent method).
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Acceptance Criteria:
-
Purity: ≥ 95%
-
Related substances/impurities: Individual impurities should be below a specified threshold (e.g., < 0.5%).
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure and identity of this compound.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
This compound sample
Procedure:
-
Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum of this compound or with published spectral data. Key characteristic signals in the ¹H NMR spectrum should be present, including those for the steroidal methyl groups, olefinic protons, and protons of the hydroxyl-bearing carbons.
Data Interpretation: The chemical shifts and coupling constants of the sample should match those of the reference standard.
Biological Activity Assessment using a Reporter Gene Assay
This protocol describes a general method for assessing the biological activity of this compound using a luciferase reporter gene assay in mammalian cells.
Materials:
-
Mammalian cell line stably expressing the ecdysone receptor (EcR) and ultraspiracle protein (USP).
-
Reporter plasmid containing a luciferase gene under the control of an ecdysone-responsive promoter.
-
Cell culture medium and reagents.
-
This compound sample and reference standard.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the EcR/USP-expressing cells in a 96-well plate at an appropriate density.
-
Transfection (if necessary): If the reporter plasmid is not stably integrated, transfect the cells with the reporter plasmid according to the manufacturer's protocol.
-
Treatment: Prepare serial dilutions of the this compound sample and the reference standard. Add the dilutions to the cells. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound to generate a dose-response curve. Calculate the EC50 (half-maximal effective concentration) for both the sample and the reference standard.
Acceptance Criteria: The EC50 value of the this compound sample should be comparable to that of the reference standard.
Visualizations
Caption: Workflow for this compound quality and purity testing.
Caption: Ecdysone receptor signaling pathway activated by this compound.
Caption: Troubleshooting logic for low gene induction with this compound.
References
- 1. This compound | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. This compound 1 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 5. validated stability indicating: Topics by Science.gov [science.gov]
- 6. archives.ijper.org [archives.ijper.org]
long-term storage and handling of ponasterone a
Welcome to the technical support center for Ponasterone A. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper long-term storage, handling, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a potent ecdysteroid, an analog of the insect molting hormone 20-hydroxyecdysone. In research, it is primarily used as an inducer for ecdysone-inducible mammalian expression systems.[1][2][3][4] Its high affinity for the ecdysone receptor (EcR) allows for the precise temporal control of transgene expression, enabling researchers to turn specific genes on and off in their experimental models.[5][6]
Q2: How should I store this compound upon receipt?
This compound is typically shipped at room temperature as a lyophilized powder and is stable for short periods under these conditions.[7][8] Upon receipt, the solid powder should be stored at -20°C for long-term stability.[1][4][9]
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in several organic solvents, including 100% ethanol, DMSO, methanol, and acetic acid.[1][2][3][4][7] It is insoluble in water.[1] For most cell culture applications, preparing a stock solution in 100% ethanol or DMSO is recommended.[5][7][10]
Q4: Can I heat the solution to dissolve this compound?
No, it is strongly advised not to heat the solution to dissolve this compound.[1][7] Gentle vortexing or mixing for 5-10 minutes should be sufficient to dissolve the powder.[1][7] To aid solubility, particularly for higher concentrations, you can warm the tube to 37°C and use an ultrasonic bath.[2][10]
Q5: How stable is this compound in solution and as a solid?
The stability of this compound depends on the storage conditions. The solid powder is stable for at least two years when stored at -20°C.[1][3] The stability of stock solutions varies with temperature.
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Notes | Citations |
| Solid (Lyophilized Powder) | -20°C | ≥ 2 years | Keep vial tightly sealed. | [1][3] |
| Stock Solution | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [2][5] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2][5][8] |
| Stock Solution | +4°C | Short-term storage only | Recommended for immediate or very near-term use. | [1][7] |
| In Culture Medium (at 37°C) | 37°C | Activity decreases over 2-3 days | Replenish medium with fresh inducer every 2-3 days for long induction phases. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in Ethanol
This protocol is suitable for most standard cell culture induction experiments.
Materials:
-
This compound (e.g., 1 mg vial)
-
100% Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
To a 1 mg vial of this compound (MW: 464.6 g/mol ), add 2.15 mL of 100% ethanol to achieve a final concentration of 1 mM.[1][2]
-
Recap the vial and vortex gently for 5-10 minutes until the powder is completely dissolved. Do not heat.[1][7]
-
For long-term storage, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No or low induction of gene expression | 1. Inactive this compound: Improper storage or handling may have led to degradation. | • Prepare a fresh stock solution from a new vial of this compound. • Ensure stock solutions are stored correctly in aliquots at -20°C or -80°C. • For long induction periods (>48h), replenish the culture medium with fresh this compound every 2-3 days, as its activity decreases over time at 37°C.[10] |
| 2. Incorrect Concentration: The final concentration in the culture medium is too low. | • Verify the dilution calculations from the stock solution. • Perform a dose-response curve to determine the optimal concentration for your cell line and expression system (typical range is 1 nM to 100 µM).[5] | |
| 3. Cell Line Issues: The cells may have lost the ecdysone receptor or other components of the inducible system. | • Test a positive control cell line if available. • Verify the integrity of your expression system components through sequencing or other methods. | |
| Precipitate forms in the culture medium | 1. Poor Solubility: The concentration of this compound or the solvent is too high in the final medium. | • Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the culture medium is low (typically <0.1%) to avoid cytotoxicity and precipitation. • Mix the this compound solution gently but thoroughly into the medium before adding it to the cells. |
| 2. Interaction with Medium Components: Components in the serum or medium may cause the compound to precipitate. | • Try reducing the serum concentration if possible. • Prepare the final dilution of this compound in a small volume of medium first, then add it to the main culture. | |
| High background expression (leaky system) | 1. System Sensitivity: The inducible system may have a low level of basal activity. | • Titrate the this compound concentration to find the lowest effective dose that minimizes background while providing sufficient induction. |
| 2. Contamination: The stock solution or medium may be contaminated. | • Use fresh, sterile-filtered stock solutions and culture medium. |
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and resolving common issues with this compound-induced gene expression experiments.
References
- 1. adipogen.com [adipogen.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound = 65 13408-56-5 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. This compound | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 9. This compound 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 10. This compound - FAQs [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Ponasterone A and Muristerone A for Gene Induction in Ecdysone-Inducible Systems
For researchers utilizing ecdysone-inducible gene expression systems, the choice of inducing agent is critical for achieving precise and robust control over transgene expression. Among the most potent and widely used inducers are ponasterone A and muristerone A. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal inducer for their specific needs.
Performance Comparison
Both this compound and muristerone A are potent ecdysteroid analogs that effectively activate the ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR), thereby initiating the transcription of the target gene.[1] Experimental evidence suggests that both compounds exhibit similar high potency and efficacy in inducing gene expression in mammalian cells and transgenic animals.[1]
A key study demonstrated that this compound matches the efficacy of muristerone A in a dose-dependent manner. While specific EC50 values can vary depending on the cell type and the specific construct of the ecdysone receptor, the dose-response curves for both inducers are largely superimposable, indicating comparable potency. In vivo studies in transgenic mice have further corroborated these findings, showing that both this compound and muristerone A regulate gene expression with similar kinetics and potency.[1] A single injection of either phytoecdysteroid results in detectable protein expression within 4-6 hours, with peak activity observed between 9-12 hours.[1]
Table 1: Quantitative Comparison of this compound and Muristerone A
| Parameter | This compound | Muristerone A | References |
| Relative Potency | High, comparable to muristerone A | High, considered a benchmark inducer | [1] |
| Effective Concentration (in vitro) | Low nanomolar to low micromolar range | Low nanomolar to low micromolar range | [1] |
| Induction Kinetics (in vivo) | Rapid, peak expression at 9-12 hours | Rapid, peak expression at 9-12 hours | [1] |
| Source | Readily available from various plant sources (e.g., Podocarpus species) | Historically extracted from rare Ipomoea calonyction (Kaladana) seeds, leading to limited availability | [1] |
| Off-Target Effects | May potentiate IL-3-dependent activation of the PI 3-kinase/Akt pathway in certain hematopoietic cell lines | May potentiate IL-3-dependent activation of the PI 3-kinase/Akt pathway in certain hematopoietic cell lines |
It is important to note a potential off-target effect reported for both compounds. A study in the pro-B cell line Ba/F3 found that both this compound and muristerone A can alter signaling pathways induced by interleukin-3 (IL-3), specifically by potentiating the activation of the PI 3-kinase/Akt pathway. This could potentially interfere with cellular processes like growth and survival in this specific context.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and a typical experimental procedure, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound or muristerone A for in vitro and in vivo gene induction.
In Vitro Gene Induction in Mammalian Cells
Objective: To induce the expression of a target gene in cultured mammalian cells using this compound or muristerone A.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Receptor plasmid (e.g., pVgRXR, expressing EcR and RXR)
-
Expression plasmid containing the gene of interest under the control of an ecdysone-responsive promoter (e.g., pIND-Gene)
-
Transfection reagent
-
This compound or Muristerone A stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer, antibodies, qPCR reagents)
Procedure:
-
Cell Seeding: Seed the mammalian cells in the appropriate culture vessel (e.g., 6-well plate) at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the receptor plasmid and the expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. A typical ratio of receptor to expression plasmid is 1:1.
-
Post-Transfection Incubation: Incubate the cells for 24-48 hours post-transfection to allow for expression of the receptor proteins.
-
Induction:
-
Prepare a working solution of this compound or muristerone A by diluting the stock solution in complete cell culture medium. The final concentration typically ranges from 1 nM to 10 µM. A dose-response curve should be performed to determine the optimal concentration for your specific system.
-
Remove the old medium from the cells and replace it with the medium containing the inducer.
-
-
Incubation: Incubate the cells for the desired period of time to allow for gene induction and protein expression (e.g., 24-72 hours).
-
Analysis: Harvest the cells and analyze the expression of the gene of interest using the desired method, such as qPCR for mRNA quantification or Western blot for protein detection.
In Vivo Gene Induction in Transgenic Mice
Objective: To induce the expression of a target gene in transgenic mice carrying the ecdysone-inducible system.
Materials:
-
Transgenic mice expressing the ecdysone receptor and the target gene under an ecdysone-responsive promoter.
-
This compound or Muristerone A
-
Dimethyl sulfoxide (DMSO)
-
Sesame oil or other suitable vehicle
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Inducer Preparation:
-
Dissolve this compound or muristerone A in a minimal amount of DMSO.
-
Suspend the DMSO solution in sesame oil to the desired final concentration. A typical dose ranges from 0.1 mg to 10 mg per mouse, depending on the desired level of induction.
-
-
Animal Handling: Handle the mice according to approved animal care and use protocols.
-
Injection: Administer the inducer solution to the mice via intraperitoneal (IP) injection.
-
Time Course: Collect tissue or blood samples at various time points post-injection (e.g., 4, 8, 12, 24, 48 hours) to analyze the kinetics of gene expression.
-
Analysis: Process the collected samples to measure the expression of the target gene at the mRNA or protein level.
Conclusion
Both this compound and muristerone A are highly effective inducers for the ecdysone-inducible gene expression system, offering rapid and potent control over transgene expression. The primary practical advantage of this compound lies in its greater availability from natural plant sources, making it a more accessible and cost-effective option for many researchers. While both inducers have a good safety profile in mammals, researchers should be aware of the potential for off-target effects in specific cellular contexts, such as the potentiation of certain cytokine signaling pathways. The choice between these two powerful molecules will ultimately depend on the specific requirements of the experiment, including considerations of availability and the cellular system being investigated.
References
A Comparative Guide to Ponasterone A and Other Ecdysone Analogs for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of ponasterone A with other prominent ecdysone analogs, including 20-hydroxyecdysone, muristerone A, and inokosterone. Tailored for researchers, scientists, and drug development professionals, this document delves into their performance, supported by experimental data, to aid in the selection of the most suitable compound for various research applications, particularly in the context of ecdysone-inducible gene expression systems.
Introduction to Ecdysone Analogs
Ecdysteroids are insect steroid hormones that play a crucial role in molting and metamorphosis. Their ability to activate the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), has been harnessed to create powerful inducible gene expression systems in mammalian cells. These systems are invaluable tools for studying gene function due to their low basal activity and high inducibility. This compound, a phytoecdysteroid, is a widely used and potent agonist in these systems. This guide compares its efficacy against other commonly used ecdysone analogs.
Quantitative Performance Comparison
The following tables summarize the binding affinities and gene induction potencies of this compound and its analogs. The data is compiled from various studies to provide a comparative overview.
Table 1: Comparative Binding Affinity of Ecdysone Analogs to the Ecdysone Receptor
| Compound | IC50 (nM)¹ | Relative Binding Affinity |
| This compound | 1.2 | Very High |
| Muristerone A | 1.9 | High |
| 20-Hydroxyecdysone | 35 | Moderate |
| Inokosterone | Not available in a direct comparative study | - |
| α-Ecdysone | 1200 | Low |
¹IC50 values represent the concentration of the analog required to inhibit 50% of the binding of a radiolabeled ligand ([³H]-ponasterone A) to the ecdysone receptor/ultraspiracle protein (EcR/USP) complex from mysid shrimp (Americamysis bahia)[1]. Lower IC50 values indicate higher binding affinity.
Table 2: Comparative Potency of Ecdysone Analogs in Reporter Gene Induction
| Compound | Cell Line | -logEC50² | EC50 (M) | Relative Potency |
| This compound | S2 (Diptera) | 5.57 | 2.69 x 10⁻⁶ | High |
| Sf9 (Lepidoptera) | 5.27 | 5.37 x 10⁻⁶ | High | |
| 20-Hydroxyecdysone | S2 (Diptera) | 4.9 | 1.26 x 10⁻⁵ | Moderate |
| Sf9 (Lepidoptera) | 4.21 | 6.17 x 10⁻⁵ | Moderate | |
| Muristerone A | - | - | - | High (Potency similar to this compound)[2] |
| Inokosterone | - | - | - | Very Poor Activator[2] |
²-logEC50 values from a luciferase reporter gene assay in insect cell lines. Higher -logEC50 values indicate greater potency[3].
Ecdysone Receptor Signaling Pathway
The activation of the ecdysone receptor by its ligands initiates a transcriptional cascade. The following diagram illustrates the classical signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., an ecdysone analog) to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 value of an unlabeled ecdysone analog.
Materials:
-
Purified ecdysone receptor (EcR) and ultraspiracle protein (USP).
-
Radiolabeled ligand (e.g., [³H]this compound).
-
Unlabeled ecdysone analogs (this compound, 20-hydroxyecdysone, muristerone A, etc.).
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Preparation of Receptor-Ligand Mixture: In a microtiter plate, combine the purified EcR/USP heterodimer with the radiolabeled ligand ([³H]this compound) at a fixed concentration.
-
Addition of Competitor: Add varying concentrations of the unlabeled ecdysone analog to the wells. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled this compound (non-specific binding).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the unlabeled analog by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of an ecdysone analog to induce gene expression from an ecdysone-responsive promoter.
Objective: To determine the EC50 value of an ecdysone analog for gene induction.
Materials:
-
Mammalian or insect cell line (e.g., HEK293, Sf9).
-
Expression plasmid for the ecdysone receptor (EcR) and its partner (RXR or USP).
-
Reporter plasmid containing a luciferase gene downstream of an ecdysone response element (EcRE).
-
Transfection reagent.
-
Ecdysone analogs for testing.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the EcR/RXR (or USP) expression plasmid and the EcRE-luciferase reporter plasmid.
-
Induction: After transfection, treat the cells with varying concentrations of the ecdysone analog. Include a vehicle-only control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression and protein synthesis (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value[4].
Conclusion
This compound stands out as a highly potent ecdysone analog, exhibiting very strong binding affinity to the ecdysone receptor and robust induction of gene expression.[3][5] It serves as an excellent and often more economical substitute for muristerone A in ecdysone-inducible expression systems.[6] While 20-hydroxyecdysone is the major insect molting hormone, it displays significantly lower binding affinity and potency in gene induction compared to this compound.[1][3] Inokosterone has been reported as a very poor activator in these systems.[2] The choice of ecdysone analog will ultimately depend on the specific requirements of the experiment, including the desired level of induction, the cell system being used, and cost considerations. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the activity of non-steroidal ecdysone agonists between dipteran and lepidopteran insects, using cell-based EcR reporter assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ponasterone A-Induced Gene Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing inducible gene expression systems, rigorous validation of target gene activation is paramount. This guide provides a comprehensive comparison of the Ponasterone A (PonA) inducible system with a prominent alternative, the Tetracycline (Tet-On) system. Detailed experimental protocols for quantitative PCR (qPCR) validation are provided, alongside data presentation and visualizations to aid in experimental design and interpretation.
The this compound-inducible system, based on the ecdysone receptor, offers a powerful tool for controlling gene expression. Its performance, however, should be carefully evaluated against other available systems to ensure the chosen method is optimal for the specific research application. This guide presents a data-driven comparison and outlines the necessary steps for robust validation of induced gene expression using qPCR.
Performance Comparison: this compound vs. Tet-On Systems
The decision to use a particular inducible system often hinges on key performance metrics such as induction fold, basal expression (leakiness), and the level of maximal expression. Below is a summary of reported performance data for the this compound and the widely used Tet-On (3G) systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and reporter genes used in different studies.
| Feature | This compound System | Tet-On (3G) System | Key Considerations |
| Induction Fold | Up to 8942-fold (luciferase reporter)[1]; 250 to 600-fold (luciferase reporter)[2] | Several thousand-fold (luciferase reporter)[3] | The specific vector, cell line, and integration site significantly impact the achievable induction fold. |
| Maximal Expression | Lower than the tetracycline system for certain proteins (e.g., h5-ht(1F) receptor)[4] | Generally high, can be influenced by the choice of minimal promoter. | For applications requiring very high protein yields, the Tet-On system may be advantageous. |
| Basal Expression | Generally low background levels reported.[1] | Modern Tet-On 3G systems have very low basal expression.[5] | Leakiness can be a critical factor when expressing toxic genes. |
| Inducer | This compound (an ecdysteroid analog) | Doxycycline (a tetracycline analog) | This compound is generally considered to have minimal off-target effects in mammalian cells, though some studies suggest potential interference with certain signaling pathways.[6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the Graphviz DOT language.
The diagram above illustrates the mechanism of this compound-induced gene expression. This compound enters the cell and nucleus, where it binds to the VgEcR-RXR heterodimer. This complex then binds to the E/GRE response element, activating the transcription of the target gene.
This workflow outlines the key steps for validating induced gene expression by qPCR, from cell treatment to data analysis.
Experimental Protocols
I. Induction of Gene Expression with this compound
-
Cell Seeding: Plate cells harboring the this compound-inducible expression system at a density that will ensure they are in the logarithmic growth phase at the time of induction.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM in ethanol or DMSO). Store at -20°C.
-
Induction:
-
For the induced group, add this compound to the cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
For the uninduced (control) group, add an equivalent volume of the vehicle (e.g., ethanol or DMSO) to the culture medium.
-
-
Incubation: Incubate the cells for the desired period to allow for target gene expression (e.g., 24-48 hours). The optimal induction time should be determined empirically.
-
Harvesting: After incubation, harvest the cells for RNA extraction.
II. Validation by Quantitative PCR (qPCR)
This protocol outlines the essential steps for validating the induction of your target gene using a two-step RT-qPCR approach.
A. Total RNA Extraction and cDNA Synthesis
-
RNA Extraction: Extract total RNA from both the induced and uninduced cell samples using a standard commercially available kit, following the manufacturer's instructions. Include a DNase I treatment step to eliminate any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or using an automated system like the Agilent Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers. Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination.
B. qPCR Primer Design and Validation
-
Primer Design:
-
Design primers for your target gene and at least two stable reference genes (e.g., GAPDH, ACTB, B2M).
-
Primers should be 18-24 nucleotides in length with a GC content of 40-60%.
-
The melting temperature (Tm) of the primers should be between 60-65°C and similar for the forward and reverse primers.
-
The amplicon size should be between 70-200 base pairs.
-
Whenever possible, design primers to span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Use tools like Primer-BLAST from NCBI to check for primer specificity.
-
-
Primer Validation:
-
Melt Curve Analysis: Perform a melt curve analysis after the qPCR run to ensure that a single, specific product is amplified. A single peak in the melt curve indicates high specificity.
-
Standard Curve: Generate a standard curve for each primer pair using a serial dilution of a pooled cDNA sample. The amplification efficiency should be between 90% and 110%, and the R² value of the standard curve should be ≥0.99.
-
C. qPCR Reaction Setup and Data Analysis
-
Reaction Setup:
-
Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry, forward and reverse primers, and nuclease-free water.
-
Add the master mix and an appropriate amount of cDNA template to each well of a qPCR plate.
-
Include the following controls in your qPCR run:
-
No Template Control (NTC): To check for contamination of reagents.
-
-RT Control: To check for genomic DNA contamination in the RNA samples.
-
-
Run each sample in triplicate (technical replicates).
-
-
Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing, and extension) or a two-step protocol, depending on the qPCR master mix and primer characteristics.
-
Data Analysis (Relative Quantification using the ΔΔCt Method):
-
Step 1: Normalization to Reference Gene (ΔCt): For each sample (induced and uninduced), calculate the delta Ct (ΔCt) by subtracting the average Ct value of the reference gene(s) from the average Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Step 2: Normalization to the Uninduced Control (ΔΔCt): Calculate the delta-delta Ct (ΔΔCt) by subtracting the average ΔCt of the uninduced control group from the ΔCt of each induced sample.
-
ΔΔCt = ΔCt(induced sample) - ΔCt(uninduced control)
-
-
Step 3: Calculation of Fold Change: Calculate the fold change in gene expression for each induced sample relative to the uninduced control using the formula:
-
Fold Change = 2^(-ΔΔCt)
-
-
By following these detailed protocols and considering the comparative data, researchers can confidently validate this compound-induced gene expression and ensure the reliability of their experimental results.
References
- 1. Improved ecdysone receptor-based inducible gene regulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tet-On 3G cell lines for tetracycline-inducible expression [takarabio.com]
- 4. Evaluation of the tetracycline- and ecdysone-inducible systems for expression of neurotransmitter receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tet-On 3G tetracycline-inducible expression systems [takarabio.com]
- 6. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ponasterone A-Induced Protein Expression Analysis via Western Blot
For researchers in drug development and the broader scientific community, the ability to precisely control protein expression is paramount. Inducible expression systems offer a powerful tool to study protein function, and the ecdysone-inducible system, utilizing the insect steroid hormone analog Ponasterone A, has emerged as a robust option. This guide provides a comprehensive comparison of the this compound system with other common inducible systems, supported by experimental data and detailed protocols for Western blot analysis.
Performance Comparison of Inducible Systems
The choice of an inducible system often depends on the specific experimental needs, balancing factors like basal expression (leakiness), induction strength, and potential off-target effects. The this compound (ecdysone-responsive) system is frequently compared to the tetracycline-inducible (Tet-On/Tet-Off) and Mouse Mammary Tumor Virus (MMTV) promoter systems.
Key Performance Metrics:
| Feature | This compound (Ecdysone) System | Tetracycline (Tet-On) System | MMTV Promoter System |
| Basal Expression Level (Leakiness) | Very Low | Low to Moderate | Moderate |
| Induction Rate | Very High | High | Moderate |
| Inducer Specificity | High (no known effects in mammals) | High (Doxycycline is generally well-tolerated) | Lower (Glucocorticoids can have pleiotropic effects) |
| Fold Induction | Up to 1000-fold or higher[1] | Up to 100-1000 fold | Variable, generally lower than PonA and Tet systems |
Experimental Data: Western Blot Analysis
A direct comparison of the ecdysone (this compound) and tetracycline-inducible systems was performed by co-transfecting HEK-293 cells with constructs for both systems. The expression of the target proteins, Rac1-V12 (under a tetracycline-inducible promoter) and a dominant-negative IκB (under an ecdysone-inducible promoter), was assessed by Western blot.
The results demonstrate that both systems can effectively induce protein expression. Notably, the endogenous levels of the target proteins can be compared to the induced levels, allowing for a qualitative assessment of induction efficiency. For a precise quantitative comparison, densitometry analysis of the Western blot bands would be required to determine the fold induction for each system under the specific experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and procedures involved, the following diagrams illustrate the this compound induction pathway and the general workflow for Western blot analysis of the induced protein.
Caption: this compound signaling pathway for inducible gene expression.
Caption: General workflow for Western blot analysis of induced protein.
Experimental Protocols
Protocol 1: Induction of Protein Expression with this compound
This protocol is a general guideline and should be optimized for your specific cell line and protein of interest.
-
Cell Seeding: Plate mammalian cells containing the ecdysone-inducible expression system at a density that will allow them to be in the log growth phase at the time of induction.
-
Induction: Prepare a stock solution of this compound in a suitable solvent, such as ethanol or DMSO.[2] Dilute the this compound stock solution in fresh culture medium to the desired final concentration (typically in the range of 1-10 µM). Replace the existing cell culture medium with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period to allow for protein expression. The optimal induction time can range from 12 to 72 hours and should be determined empirically. For time-course experiments, harvest cells at various time points post-induction.
-
Harvesting Cells: After the induction period, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
Protocol 2: Western Blot Analysis of Induced Protein
This protocol outlines the key steps for analyzing the induced protein expression by Western blot.
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the washed cell pellet.[3]
-
Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.[3]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[4]
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled microfuge tube.[4]
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[3] This is crucial for ensuring equal loading of protein in each lane of the gel.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification, dilute the lysates to the same concentration.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
-
SDS-PAGE:
-
Load equal amounts of total protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel.[5]
-
Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[5] This step prevents non-specific binding of the antibodies to the membrane.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[5]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Perform densitometry analysis on the resulting bands using image analysis software to quantify the relative protein expression levels.[6] Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - FAQs [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. addgene.org [addgene.org]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponasterone A as a Substitute for Muristerone A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing ecdysone-inducible gene expression systems, the choice of an inducing agent is critical for obtaining reliable and reproducible results. Muristerone A has traditionally been a widely used ecdysteroid for this purpose. However, Ponasterone A has emerged as a viable and more economical substitute. This guide provides a comprehensive comparison of this compound and Muristerone A, supported by available experimental data, to aid in the selection of the appropriate inducer for your research needs.
Introduction to Ecdysone-Inducible Systems
The ecdysone-inducible gene expression system is a powerful tool for the controlled expression of target genes in mammalian cells. This system relies on the insect molting hormone, ecdysone, and its analogs to activate a chimeric receptor complex, which in turn drives the transcription of a gene of interest. The key components of this system are the ecdysone receptor (EcR) and the ultraspiracle protein (USP), which form a heterodimer that binds to a specific ecdysone response element (EcRE) in the promoter region of the target gene. In the absence of an ecdysteroid ligand, the receptor complex is inactive. Upon binding of an agonist like this compound or Muristerone A, the complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription.
Chemical Structures and Properties
This compound and Muristerone A are both phytoecdysteroids, naturally occurring analogs of the insect molting hormone 20-hydroxyecdysone. Their chemical structures are similar, with a steroid backbone. The molecular formula for this compound is C₂₇H₄₄O₆, and its molecular weight is 464.6 g/mol . Muristerone A has a molecular formula of C₂₇H₄₄O₈ and a molecular weight of 496.6 g/mol . Both compounds are soluble in ethanol.
Performance Comparison: this compound vs. Muristerone A
While direct comparative studies providing side-by-side quantitative data for this compound and Muristerone A under identical experimental conditions are limited in the readily available scientific literature, existing evidence suggests that this compound is a potent and reliable substitute for Muristerone A.
Efficacy in Gene Induction
Multiple sources indicate that this compound induces gene expression in ecdysone-inducible systems to levels similar to those achieved with Muristerone A.[1] One study characterized this compound as a potent inducer that matches the efficacy of Muristerone A.[2]
Receptor Binding Affinity
The biological activity of ecdysteroids is largely determined by their binding affinity to the EcR-USP heterodimer. This compound has been shown to be a high-affinity ligand for the ecdysone receptor.[3][4] In one study, this compound exhibited a dissociation constant (Kd) of approximately 1.2 nM for the EcR-USP complex of the lepidopteran Chilo suppressalis.[5] Another study reported a Kd of about 3.8 x 10⁻¹⁰ M for the binding of an iodinated derivative of this compound to Drosophila Kc167 cell ecdysone receptors.[6] While a direct comparison of Kd values for Muristerone A from the same studies is not available, Muristerone A is also recognized as a potent agonist of the ecdysteroid receptor with a reported Kd of 1 nM.[7]
Potency (EC50)
The half-maximal effective concentration (EC50) is a measure of the potency of an agonist in inducing a biological response. One study reported an EC50 of 70 nM for this compound in inducing ecdysteroid activity.[8] A direct EC50 comparison with Muristerone A from the same study is not available. However, the similar reported Kd values suggest that their potencies are likely to be in a comparable range.
Off-Target Effects and Cytotoxicity
It is important to consider any potential off-target effects of the inducing agent. A study using the pro-B cell line Ba/F3 found that both Muristerone A and this compound could alter signaling pathways induced by IL-3, specifically by potentiating the IL-3-dependent activation of the PI 3-kinase/Akt pathway. This highlights the importance of appropriate controls in experiments using these inducers.
Regarding cytotoxicity, this compound has been reported to have an IC50 of > 10 µM in HeLa cells, suggesting low cytotoxicity at typical working concentrations for gene induction (which are in the nanomolar to low micromolar range).[3] No direct comparative cytotoxicity data for Muristerone A was found in the searched literature. Researchers should empirically determine the optimal, non-toxic concentration of either inducer for their specific cell line and experimental conditions.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Muristerone A. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental systems and conditions.
| Parameter | This compound | Muristerone A | Source |
| Molecular Weight | 464.6 g/mol | 496.6 g/mol | |
| Molecular Formula | C₂₇H₄₄O₆ | C₂₇H₄₄O₈ | |
| Binding Affinity (Kd) | ~1.2 nM (C. suppressalis EcR/USP) | 1 nM | [5][7] |
| ~0.38 nM (Drosophila Kc167 EcR) | [6] | ||
| Potency (EC50) | 70 nM | Not available in searched sources | [8] |
| Cytotoxicity (IC50) | > 10 µM (HeLa cells) | Not available in searched sources | [3] |
Experimental Protocols
To aid researchers in evaluating and comparing ecdysteroid agonists like this compound and Muristerone A, detailed protocols for key experiments are provided below.
Ecdysone Receptor Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene, typically luciferase.
Materials:
-
Mammalian cells (e.g., HEK293, CHO, HeLa)
-
Expression vector for the ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR) or ultraspiracle (USP)
-
Reporter plasmid containing a luciferase gene under the control of an ecdysone-responsive promoter (containing EcREs)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and Muristerone A stock solutions (e.g., in ethanol)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the mammalian cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the EcR/RXR (or USP) expression vector and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Induction: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or Muristerone A. Include a vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration. Plot the normalized luciferase activity against the agonist concentration and determine the EC50 value for each compound.
Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]this compound).
Materials:
-
Source of ecdysone receptor (e.g., nuclear extract from cells expressing EcR/RXR, or in vitro translated receptor proteins)
-
Radiolabeled this compound ([³H]this compound)
-
Unlabeled this compound and Muristerone A
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ecdysone receptor preparation, a fixed concentration of [³H]this compound, and increasing concentrations of unlabeled competitor (this compound or Muristerone A).
-
Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]this compound from the free radioligand by vacuum filtration through glass fiber filters. The filters will retain the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]this compound as a function of the concentration of the unlabeled competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cells
-
Cell culture medium
-
This compound and Muristerone A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Muristerone A. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value for cytotoxicity.
Visualizations
Ecdysone-Inducible Gene Expression System Workflow
Caption: Workflow of the ecdysone-inducible gene expression system.
Competitive Binding Assay Principle
Caption: Principle of the competitive binding assay for ecdysone receptor ligands.
Conclusion
This compound serves as a highly effective and economical substitute for Muristerone A in ecdysone-inducible gene expression systems. The available data on their binding affinities and potencies suggest comparable performance. However, researchers should be mindful of potential off-target effects and should empirically determine the optimal, non-toxic concentration for their specific experimental setup. The provided experimental protocols offer a framework for the direct comparison of these and other ecdysteroid agonists, enabling informed decisions for the robust control of gene expression in research and drug development.
References
- 1. iivs.org [iivs.org]
- 2. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. measurlabs.com [measurlabs.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. qualitybiological.com [qualitybiological.com]
- 7. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound derivatives with various steroid skeleton moieties and evaluation of their binding to the ecdysone receptor of Kc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ecdysone-Inducible Gene Expression Systems
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control gene expression is a cornerstone of modern biological research and a critical component in the development of novel therapeutics. Ecdysone-inducible systems, derived from the insect molting hormone pathway, have emerged as a powerful tool for achieving tight, dose-dependent regulation of target genes in mammalian cells and transgenic models.[1] This guide provides a comparative analysis of different ecdysone-inducible systems, presenting quantitative performance data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in selecting and implementing the optimal system for their needs.
Overview of Ecdysone-Inducible Systems
The core of the ecdysone-inducible system is the ecdysone receptor (EcR), a nuclear receptor that naturally mediates the developmental effects of the steroid hormone ecdysone in insects.[1] In the presence of ecdysone or its analogs, such as ponasterone A (ponA) or muristerone A, EcR forms a heterodimer with the Ultraspiracle protein (USP) or its mammalian homolog, the Retinoid X Receptor (RXR).[2] This heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) to activate transcription of a downstream gene of interest.[3]
Key advantages of ecdysone-based systems include:
-
Low Basal Expression: In the absence of the inducer, the EcR/RXR heterodimer can actively repress transcription, leading to very low "leaky" expression of the target gene.[2][4]
-
High Induction Levels: Upon addition of the inducer, a robust and rapid transcriptional activation is observed, with some systems reporting induction levels of up to four orders of magnitude.[1][5]
-
Dose-Dependent Response: The level of gene expression can be finely tuned by varying the concentration of the inducer.[6]
-
Bio-Inert Inducers: Ecdysone and its analogs have no known physiological effects in mammals, minimizing off-target effects.[1][7]
Over the years, several variations of the ecdysone system have been developed to enhance its performance and versatility. These include systems with modified receptors for altered DNA binding specificity and two-hybrid systems that offer increased sensitivity and induction levels.
Performance Comparison of Ecdysone-Inducible Systems
The selection of an ecdysone-inducible system often depends on the specific requirements of the experiment, such as the need for maximal induction, minimal basal expression, or a specific dynamic range of induction. The following table summarizes quantitative data from various studies to facilitate a direct comparison of different system configurations.
| System Configuration | Inducer | Cell Type | Basal Expression Level | Fold Induction | Reference |
| Modified Ecdysone Receptor (VgEcR/RXR) | Muristerone A | Mammalian Cells | Lower than tetracycline-based systems | Up to 10,000 | [1][5] |
| Two-Hybrid: GAL4 DBD-CfEcR(DEF) + VP16 AD-MmRXR(EF) | Ecdysone Analog | Mammalian Cells | Lowest background | Up to 8,942 | [8] |
| Standard Ecdysone Receptor | This compound | Mammalian Cells | Negligible | Up to 1,000 | [9] |
| Bicistronic VgEcR and RXR Expression | Muristerone A or this compound | Mammalian Cells | Extremely low | Up to 1,000 | [2] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and practical implementation of ecdysone-inducible systems, the following diagrams illustrate the signaling pathway and a general experimental workflow.
Caption: Ecdysone-inducible signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
The following provides a generalized protocol for establishing and utilizing an ecdysone-inducible system in mammalian cells for the expression of a gene of interest, often quantified using a luciferase reporter assay.
I. Generation of a Stable Cell Line
-
Vector Construction:
-
Clone the gene of interest into an ecdysone-inducible expression vector containing an ecdysone response element (EcRE) upstream of a minimal promoter.
-
The receptor vector should constitutively express both the ecdysone receptor (EcR) and the retinoid X receptor (RXR). Often, these are expressed from a bicistronic transcript.[2]
-
-
Transfection:
-
Co-transfect the expression vector and the receptor vector into the mammalian cell line of choice using a suitable transfection reagent.
-
Include a vector conferring antibiotic resistance for selection of stable integrants.
-
-
Selection and Clonal Isolation:
-
Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.
-
After 2-3 weeks, visible colonies will form. Isolate individual colonies and expand them in separate culture vessels.
-
-
Screening and Validation:
-
Screen individual clones for inducer-dependent expression of the gene of interest.
-
Induce a subset of cells from each clone with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for 24-48 hours.
-
Lyse the cells and perform a luciferase assay to quantify reporter gene expression.
-
Select the clone with the lowest basal expression and the highest fold induction for further experiments.
-
II. Luciferase Reporter Assay Protocol
This protocol is adapted from standard luciferase assay system protocols.
-
Cell Lysis:
-
After the induction period, wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of cell lysis buffer to each well (e.g., 200 µl for a 6-well plate).
-
Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed for 5 minutes to pellet cellular debris.
-
-
Luminometry:
-
Add 20-100 µl of the cell lysate supernatant to a luminometer tube or a well of a white-walled 96-well plate.
-
Add 100 µl of luciferase assay reagent (containing luciferin and ATP) to the lysate.
-
Immediately measure the luminescence in a luminometer. The light output is proportional to the amount of luciferase expressed.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration of the cell lysate to account for variations in cell number.
-
Calculate the fold induction by dividing the normalized luciferase activity of the induced sample by that of the uninduced control.
-
Conclusion
Ecdysone-inducible systems offer a robust and versatile platform for the controlled expression of genes in mammalian cells and transgenic animals. Their key features of low basal activity and high inducibility make them superior to many other inducible systems in applications where tight regulation is paramount.[1] By understanding the different system configurations and their performance characteristics, researchers can select the most appropriate system to advance their research goals. The detailed protocols and visual aids provided in this guide are intended to facilitate the successful implementation of this powerful technology.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound and F, Ecdysteroids from the Arctic Bryozoan Alcyonidium gelatinosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a this compound-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved ecdysone receptor-based inducible gene regulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
Ponasterone A: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ponasterone A with a range of nuclear receptors. This compound, a potent phytoecdysteroid, is widely recognized for its high affinity and agonist activity at the ecdysone receptor (EcR) in insects. This property has led to its extensive use in inducible gene expression systems. However, its potential for off-target effects through interactions with other nuclear receptors, particularly in vertebrate systems, is a critical consideration for its application in research and therapeutic development. This document summarizes the available experimental data on the binding and activation of various nuclear receptors by this compound, outlines detailed experimental protocols for assessing these interactions, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the known binding affinities and activation concentrations of this compound for various nuclear receptors. A significant lack of direct experimental data for vertebrate nuclear receptors is evident, highlighting a critical gap in the current understanding of this compound's selectivity.
| Receptor | Species/System | Ligand | Parameter | Value | Reference(s) |
| Ecdysone Receptor (EcR/USP) | Chilo suppressalis (insect) | This compound | Kd | 1.2 nM | [1] |
| Ecdysone Receptor | Drosophila melanogaster Kc cells | This compound | EC50 | ~10 nM | [2] |
| Estrogen Receptor α (ERα) | Human | This compound | Binding Affinity (Kd/Ki) | Not Available | |
| Activation (EC50) | Not Available | ||||
| Estrogen Receptor β (ERβ) | Human | This compound | Binding Affinity (Kd/Ki) | Not Available | |
| Activation (EC50) | Not Available | ||||
| Androgen Receptor (AR) | Human | This compound | Binding Affinity (Kd/Ki) | Not Available | |
| Activation (EC50) | Not Available | ||||
| Glucocorticoid Receptor (GR) | Human | This compound | Binding Affinity (Kd/Ki) | Not Available | |
| Activation (EC50) | Not Available | ||||
| Progesterone Receptor (PR) | Human | This compound | Binding Affinity (Kd/Ki) | Not Available | |
| Activation (EC50) | Not Available | ||||
| Pregnane X Receptor (PXR) | Human | This compound | Binding Affinity (Kd/Ki) | Not Available | |
| Activation (EC50) | Not Available | ||||
| Liver X Receptor (LXR) | Human | This compound | Binding Affinity (Kd/Ki) | Not Available | |
| Activation (EC50) | Not Available | ||||
| Farnesoid X Receptor (FXR) | Human | This compound | Binding Affinity (Kd/Ki) | Not Available | |
| Activation (EC50) | Not Available |
Note: "Not Available" indicates that no direct experimental data for this compound was found in the searched literature. While structural differences suggest low affinity for vertebrate steroid receptors, the potential for weak interactions or effects on orphan receptors cannot be entirely dismissed without direct experimental evidence. A computational study on the related ecdysteroid, ecdysterone, suggested a preferential, albeit likely weak, binding to ERβ over ERα and AR[3]. Furthermore, indirect evidence suggests that this compound may have off-target effects in mammalian cells, such as potentiating IL-3-dependent activation of the PI 3-kinase/Akt pathway[4].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess nuclear receptor activity, the following diagrams illustrate key signaling pathways and experimental workflows.
Ecdysone Receptor Signaling Pathway
Competitive Binding Assay Workflow
Luciferase Reporter Assay Workflow
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's cross-reactivity. Below are protocols for key experiments cited in the literature for determining ligand binding and receptor activation.
Nuclear Receptor Competitive Binding Assay
This protocol is a standard method to determine the binding affinity of a test compound (this compound) to a nuclear receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
Purified nuclear receptor protein (e.g., human ERα, AR, etc.)
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-estradiol for ERα)
-
Unlabeled specific ligand (for determining non-specific binding)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
b. Method:
-
Preparation of Reaction Mixtures: In a series of tubes, combine a fixed concentration of the purified nuclear receptor and the radiolabeled ligand.
-
Addition of Competitors: Add increasing concentrations of either the unlabeled specific ligand (for the standard curve) or this compound. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, size-exclusion chromatography, or filter binding assays.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for this compound can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for Nuclear Receptor Activation
This cell-based assay measures the ability of a test compound to activate a nuclear receptor, leading to the expression of a reporter gene (luciferase).
a. Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the receptor being studied)
-
Expression vector for the nuclear receptor of interest (e.g., human ERα)
-
Reporter vector containing a hormone response element (HRE) upstream of a luciferase gene (e.g., ERE-luc)
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (test compound)
-
Luciferase assay reagent
-
Luminometer
b. Method:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the nuclear receptor expression vector, the luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known agonist for the receptor).
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) can be determined.
Conclusion
This compound is a highly potent agonist of the insect ecdysone receptor, a property that is well-documented and utilized in molecular biology. However, its cross-reactivity with other nuclear receptors, particularly those in vertebrates, is not well-characterized. The available evidence suggests that direct, high-affinity binding to classical vertebrate steroid receptors is unlikely due to significant structural differences. Nevertheless, the possibility of weak interactions, particularly with orphan nuclear receptors such as PXR, LXR, and FXR, or indirect effects on cellular signaling pathways, warrants further investigation. The lack of comprehensive, publicly available data on the selectivity profile of this compound underscores the need for systematic screening against a panel of vertebrate nuclear receptors. Researchers using this compound in mammalian systems should be mindful of potential off-target effects and may need to conduct their own validation experiments to ensure the specificity of their findings. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound derivatives with various steroid skeleton moieties and evaluation of their binding to the ecdysone receptor of Kc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ecdysone inducible gene expression system: unexpected effects of muristerone A and this compound on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Dose-Response Relationship of Ponasterone A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the dose-response relationship of ecdysteroid analogs is critical for designing robust experiments and interpreting results. This guide provides a comprehensive comparison of Ponasterone A with its common alternatives—20-hydroxyecdysone, Muristerone A, and the non-steroidal agonist Tebufenozide. Experimental data is presented to objectively evaluate their performance, alongside detailed protocols for key assays and visualizations of the underlying signaling pathways.
This compound, a phytoecdysteroid, is a potent activator of the ecdysone receptor (EcR), a key regulator of insect molting and metamorphosis.[1] Its high affinity for the EcR has made it a widely used tool in molecular biology for inducing gene expression in systems engineered to contain the EcR/Ultraspiracle (USP) heterodimer.[2][3][4] However, a thorough evaluation of its dose-response characteristics in comparison to other commercially available inducers is essential for selecting the most appropriate compound for a given application.
Comparative Analysis of Ecdysone Receptor Agonists
The potency and efficacy of this compound and its alternatives can be compared using metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) derived from various in vitro assays. These values represent the concentration of a compound required to elicit 50% of the maximal response or to inhibit 50% of a specific binding interaction, respectively.
| Compound | Assay Type | Cell Line/System | EC50/IC50 | Reference |
| This compound | Ecdysteroid Activity Induction | - | EC50 = 70 nM | [5] |
| Competitive Binding Assay ([3H]PonA) | Adoxophyes honmai EcR/USP | IC50 = 11.5 nM (Resistant), 13.1 nM (Susceptible) | [6] | |
| Gene Induction | CV-1 cells | Significant induction at 1 nM - 100 µM | [4] | |
| 20-hydroxyecdysone (20E) | Estrogen Receptor α Agonism | LanthaScreen™ TR-FRET | EC50 = 26 nM | [7] |
| Estrogen Receptor β Agonism | LanthaScreen™ TR-FRET | EC50 = 13 nM | [7] | |
| Protein Synthesis Stimulation | C2C12 cells | Optimal at 1 µM | [8][9] | |
| Muristerone A | Ecdysteroid Receptor Binding | - | Kd = 1 nM | [10][11] |
| Tebufenozide | Competitive Binding Assay ([3H]PonA) | Adoxophyes honmai EcR/USP | IC50 = 66.1 nM (Resistant), 15.1 nM (Susceptible) | [6] |
| Reproductive Effects (Non-target) | Yuukianura szeptyckii | EC50 = 95.5 mg/kg | [12] |
Ecdysone Receptor Signaling Pathway
The biological effects of this compound and other ecdysteroids are primarily mediated through the ecdysone receptor, a heterodimer of the EcR and Ultraspiracle (USP) proteins. Upon ligand binding, this complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby initiating transcription.
Figure 1. Simplified diagram of the ecdysone signaling pathway initiated by this compound.
Experimental Workflows
Accurate evaluation of the dose-response relationship of ecdysone receptor agonists relies on standardized experimental protocols. The following workflows outline the key steps for common assays used in this field.
Figure 2. Workflow for a luciferase reporter gene assay to measure ecdysone receptor activation.
Figure 3. Workflow for a competitive radioligand binding assay to determine binding affinity.
Experimental Protocols
Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of the ecdysone receptor in response to an agonist.
Materials:
-
Mammalian cell line (e.g., HEK293, NIH 3T3)[13]
-
Expression plasmids for EcR and USP
-
Luciferase reporter plasmid with EcREs upstream of the luciferase gene[13]
-
Transfection reagent (e.g., SuperFect)[13]
-
Cell culture medium and supplements
-
96-well white, clear-bottom assay plates
-
This compound and other test compounds
-
Luciferase assay reagent (e.g., Dual-Luciferase™ Reporter Assay System)[13]
-
Luminometer
Procedure:
-
Seed 50,000 cells per well in a 96-well plate and incubate overnight.[13]
-
Co-transfect the cells with 0.25 µg of the receptor plasmids and 1.0 µg of the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[13] A co-transfected Renilla luciferase plasmid can be used for normalization.[13]
-
Incubate the transfected cells for 24–48 hours to allow for receptor and reporter expression.[13]
-
Prepare serial dilutions of this compound and other test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle-only control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.[13]
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the relative luciferase activity against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]
Materials:
-
Cell membranes or purified EcR/USP protein
-
Radiolabeled ligand (e.g., [3H]this compound)
-
Unlabeled this compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4)[16]
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[16]
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the cell membranes (3-120 µg protein), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in a final volume of 250 µL.[16]
-
To determine non-specific binding, include wells with a high concentration of unlabeled ligand. For total binding, include wells with only the radiolabeled ligand and membranes.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[16]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[16]
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a one-site competition curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[16]
Cytotoxicity Assay
This assay is performed to assess the potential toxic effects of the test compounds on the cells used in the primary assays.
Materials:
-
Cells used in the primary assays
-
96-well clear cell culture plates
-
This compound and other test compounds
-
Cytotoxicity assay reagent (e.g., Neutral Red, MTT, or CellTox™ Green)[17][18]
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with the same range of concentrations of the test compounds used in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known toxic substance).
-
Incubate the cells for the same duration as the primary assays (e.g., 24-48 hours).
-
At the end of the incubation period, add the cytotoxicity assay reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the compound concentration to determine if the compound exhibits cytotoxicity at the concentrations used in the functional assays.
Safety and Toxicity Profile
An important consideration when selecting an ecdysone receptor agonist is its potential for off-target effects and toxicity, particularly in mammalian systems.
-
This compound: While highly potent as an ecdysone agonist, its comprehensive toxicity profile in mammalian systems is not as extensively documented in publicly available literature as some of its alternatives.
-
20-hydroxyecdysone (20E): Generally considered to have low toxicity in mammals.[8][9][19] It is classified as harmful if swallowed and may cause serious eye and respiratory irritation.[20] Some studies suggest it is very toxic to aquatic life with long-lasting effects.[21]
-
Muristerone A: The safety data sheet indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and does not have any harmful effects when used and handled according to specifications.[22]
-
Tebufenozide: Exhibits low acute toxicity in mammals, with an oral LD50 in rats greater than 5000 mg/kg bw.[23] It is not irritating to the skin and minimally irritating to the eyes.[23] However, some studies have shown cytotoxic effects and induction of apoptosis in human cell lines (HeLa) in vitro.[24] It is considered to have low toxicity to non-target organisms at expected environmental concentrations.[25]
References
- 1. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, Ecdysone analog (CAS 13408-56-5) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound and F, Ecdysteroids from the Arctic Bryozoan Alcyonidium gelatinosum [mdpi.com]
- 8. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Muristerone A Datasheet DC Chemicals [dcchemicals.com]
- 12. Toxicity effects and biomarkers of tebufenozide exposure in Yuukianura szeptyckii (Collembola: Neanuridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. echemi.com [echemi.com]
- 22. szabo-scandic.com [szabo-scandic.com]
- 23. 4.22 Tebufenozide (196) (T,R)* [fao.org]
- 24. Cytotoxic effects of tebufenozide in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. maine.gov [maine.gov]
Safety Operating Guide
Navigating the Disposal of Ponasterone A: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals utilizing Ponasterone A, a potent ecdysteroid for inducing gene expression, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as an environmentally hazardous substance, proper end-of-life management of this compound is critical. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with best practices for laboratory chemical waste management.
Understanding the Hazard Profile
While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), others identify it as an environmentally hazardous substance and a marine pollutant. Given this conflicting information and the known biological activity of ecdysteroids, it is imperative to adopt a cautious approach and manage all this compound waste as environmentally hazardous.
Personal Protective Equipment (PPE)
Prior to handling this compound in any form (solid or in solution), personnel must be equipped with the following personal protective equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) |
| Respiratory Protection | NIOSH-approved respirator (for powder form) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process designed to minimize exposure and prevent environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound, including unused product and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: Dispose of solutions containing this compound into a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Labeling of Waste Containers:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard: "Environmentally Hazardous"
-
The date of accumulation
3. Storage of Hazardous Waste:
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste contractor. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the principles of chemical waste management dictate the procedures outlined above. The key is to treat this compound as a chemical with potential environmental toxicity and handle it accordingly.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and the protection of the environment, reinforcing a culture of responsible chemical management. Always consult your institution's specific EHS guidelines for chemical waste disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling Ponasterone A
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Ponasterone A, a polyhydroxylated steroid widely used in gene expression studies. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of your research. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols for handling chemical powders to minimize any potential risks.
Key Safety and Physical Data
For quick reference, the following table summarizes the essential safety and physical properties of this compound.
| Property | Value |
| Chemical Formula | C₂₇H₄₄O₆ |
| Molecular Weight | 464.63 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in ethanol and DMSO |
| Storage Temperature | -20°C for long-term storage |
| Hazard Classification | Not classified as hazardous |
Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) for this compound indicates no special PPE is required, another recommends more stringent measures. To ensure the highest level of safety, the following PPE is recommended when handling this compound, particularly in its powdered form.
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | N95 respirator (or equivalent) when handling the powder outside of a chemical fume hood |
| Body Protection | Laboratory coat |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and concentration match your order.
-
Store the container in a designated, well-ventilated area at -20°C.
Preparation of Stock Solutions
-
All handling of powdered this compound should be conducted in a chemical fume hood to minimize inhalation risk.
-
Before weighing, ensure the balance is clean and located in an area free from drafts.
-
Use a clean spatula to transfer the desired amount of this compound powder to a tared weigh boat or directly into the appropriate vial.
-
To prepare a stock solution, add the appropriate solvent (e.g., 100% ethanol or DMSO) to the vial containing the powder.[1][2]
-
Cap the vial securely and vortex until the powder is completely dissolved. Do not heat the solution to aid dissolution.[1]
-
Clearly label the stock solution with the chemical name, concentration, solvent, and date of preparation.
-
Store the stock solution at 4°C for short-term use or -20°C for long-term storage.[1]
Experimental Use
-
When using this compound solutions, always wear the recommended PPE.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
Spills and First Aid
-
Spills: In case of a small spill of the powder, gently sweep it up with a dustpan and brush, avoiding the creation of dust clouds. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Skin Contact: If the powder or solution comes into contact with the skin, wash the affected area thoroughly with soap and water.
-
Eye Contact: If the powder or solution enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: If the powder is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
Disposal Plan
As this compound is not classified as a hazardous chemical, standard disposal procedures for non-hazardous waste should be followed. However, always consult and adhere to your institution's specific waste disposal guidelines.
-
Solid Waste: Unused this compound powder and any contaminated solid materials (e.g., weigh boats, gloves) should be placed in a sealed container and disposed of in the regular laboratory trash, ensuring it is not directly handled by custodial staff.
-
Liquid Waste: Unused or waste solutions of this compound in ethanol or DMSO may be suitable for drain disposal with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol). Deface or remove the label before disposing of the container in the regular trash or recycling bin.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
